Tert-butyl N-(3-oxopropyl)carbamate
Description
The exact mass of the compound (3-Oxo-propyl)-carbamic acid tert-butyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h6H,4-5H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDSDVASYUUDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347343 | |
| Record name | tert-Butyl N-(3-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58885-60-2 | |
| Record name | tert-Butyl N-(3-oxopropyl)carbamate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID701347343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (3-oxopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl N-(3-oxopropyl)carbamate
CAS Number: 58885-60-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl N-(3-oxopropyl)carbamate, a versatile bifunctional molecule with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, synthesis, reactivity, and its potential role as a linker in novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Physicochemical Properties
This compound, also known as N-Boc-3-aminopropanal, is a carbamate-protected amino aldehyde. The presence of a reactive aldehyde and a protected amine on a propyl scaffold makes it a valuable building block for the synthesis of more complex molecules.[1][2]
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound (CAS 58885-60-2) | tert-Butyl (3-aminopropyl)carbamate (CAS 75178-96-0) - for comparison |
| Molecular Formula | C₈H₁₅NO₃[1] | C₈H₁₈N₂O₂ |
| Molecular Weight | 173.21 g/mol [1] | 174.24 g/mol |
| Appearance | Pale orange oil or liquid[3] | Colorless to pale yellow liquid or low melting solid |
| Boiling Point | 75-80 °C[3] | 203 °C (lit.) |
| Melting Point | Not reported | 22 °C (lit.) |
| Density | Not reported | 0.998 g/mL at 20 °C (lit.) |
| Refractive Index | Not reported | 1.454 (lit.) |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Soluble in polar organic solvents like methanol and dichloromethane. |
Synthesis of this compound
The most common synthetic route to this compound involves the oxidation of the corresponding alcohol, N-Boc-3-aminopropanol. Mild oxidation methods are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two widely used and effective methods for this transformation.
General Experimental Protocol: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions.
Materials:
-
N-Boc-3-aminopropanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.
-
A solution of N-Boc-3-aminopropanol (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for 30-60 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
General Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane oxidation is another mild and selective method for oxidizing primary alcohols to aldehydes.
Materials:
-
N-Boc-3-aminopropanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of N-Boc-3-aminopropanol (1.0 equivalent) in anhydrous DCM is added Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Singlet at ~9.8 ppm (1H, aldehyde proton, -CHO) - Triplet at ~3.4 ppm (2H, methylene adjacent to carbamate, -CH₂-NHBoc) - Triplet of triplets at ~2.8 ppm (2H, methylene adjacent to aldehyde, -CH₂-CHO) - Multiplet at ~1.9 ppm (2H, central methylene, -CH₂-CH₂-CH₂-) - Singlet at ~1.4 ppm (9H, tert-butyl protons, -C(CH₃)₃) - Broad singlet for the NH proton. |
| ¹³C NMR | - ~202 ppm (aldehyde carbonyl, -CHO) - ~156 ppm (carbamate carbonyl, -NHCOO-) - ~79 ppm (quaternary carbon of tert-butyl group, -C(CH₃)₃) - ~45 ppm (methylene adjacent to aldehyde, -CH₂-CHO) - ~38 ppm (methylene adjacent to carbamate, -CH₂-NHBoc) - ~28 ppm (methyl carbons of tert-butyl group, -C(CH₃)₃) - ~25 ppm (central methylene, -CH₂-CH₂-CH₂-) |
| FTIR (cm⁻¹) | - ~3350 (N-H stretch, carbamate) - ~2970, 2870 (C-H stretch, alkyl) - ~2720 (C-H stretch, aldehyde) - ~1710 (C=O stretch, aldehyde) - ~1690 (C=O stretch, carbamate) - ~1520 (N-H bend, carbamate) - ~1170 (C-O stretch, carbamate) |
| Mass Spec. | - Expected [M+H]⁺ = 174.1125 |
Reactivity and Applications in Synthesis
The aldehyde functionality of this compound makes it a versatile intermediate for a variety of chemical transformations.
Reductive Amination
The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form a new carbon-nitrogen bond. This reaction is highly valuable for introducing diversity and building more complex molecular scaffolds.
Wittig Reaction
The aldehyde can react with a phosphonium ylide (Wittig reagent) to form an alkene. This allows for the extension of the carbon chain and the introduction of a double bond, which can be further functionalized.
Role in PROTAC Drug Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.
This compound is an ideal precursor for the synthesis of PROTAC linkers. The aldehyde group can be functionalized, for example, through reductive amination, to attach to either the target protein ligand or the E3 ligase ligand. The protected amine can then be deprotected to allow for the attachment of the other part of the PROTAC molecule.
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery, particularly in the development of PROTACs. Its bifunctional nature allows for the straightforward introduction of a protected amine and a reactive aldehyde, enabling the construction of complex molecular architectures. Further research into its applications is likely to expand its utility in the development of novel therapeutics and other advanced materials.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-3-aminopropionaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Boc-3-aminopropionaldehyde, also known as tert-butyl (3-oxopropyl)carbamate. This bifunctional molecule, featuring a reactive aldehyde and a protected amine, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures. This document details its physicochemical characteristics, spectral data, and relevant experimental protocols to support its application in a research and development setting.
Core Physical and Chemical Properties
Boc-3-aminopropionaldehyde is a stable, yet reactive, synthetic intermediate. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amine functionality under a range of conditions, allowing for selective reactions at the aldehyde group.
Table 1: General and Physical Properties of Boc-3-aminopropionaldehyde
| Property | Value |
| Chemical Name | tert-butyl (3-oxopropyl)carbamate |
| Synonyms | N-Boc-3-aminopropionaldehyde, 3-(Boc-amino)propanal |
| CAS Number | 58885-60-2 |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Appearance | Liquid, Clear Colourless to Pale Yellow/Orange Oil |
| Boiling Point | 75-80 °C at 0.1 Torr[1] |
| Density | 1.017 g/mL |
| Storage Temperature | Refrigerator or Freezer, under inert atmosphere |
Table 2: Solubility Profile
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (573.92 mM) | Ultrasonic assistance may be required. |
| Polar Organic Solvents | Soluble (Qualitative) | Includes methanol, ethanol, chloroform, and dichloromethane. |
| Water | Sparingly soluble to insoluble | The nonpolar Boc group limits aqueous solubility. |
Chemical Reactivity and Stability
The chemical behavior of Boc-3-aminopropionaldehyde is dictated by its two primary functional groups: the aldehyde and the Boc-protected amine.
-
Aldehyde Reactivity : The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of classical aldehyde reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. It serves as a key handle for chain extension and functionalization.
-
Boc Group Stability and Deprotection : The Boc group is a robust protecting group, stable to most nucleophilic and basic conditions. This orthogonality is crucial in multi-step syntheses.[2] It is, however, readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to liberate the free amine.[2] This deprotection proceeds via protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the primary amine.
Experimental Protocols
The synthesis of Boc-3-aminopropionaldehyde typically involves two key steps: the protection of a suitable precursor followed by oxidation. A common and efficient route starts from 3-amino-1-propanol.
1. Synthesis of N-Boc-3-amino-1-propanol (Precursor)
This procedure outlines the protection of the amino group of 3-amino-1-propanol using di-tert-butyl dicarbonate (Boc₂O).
-
Materials : 3-amino-1-propanol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM), Water, Brine, 0.1 M H₂SO₄, Saturated sodium bicarbonate solution.
-
Procedure :
-
Dissolve 3-amino-1-propanol (1.0 eq) and triethylamine (2.0 eq) in dichloromethane.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash sequentially with water, 0.1 M H₂SO₄, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-amino-1-propanol.
-
2. Oxidation of N-Boc-3-amino-1-propanol to Boc-3-aminopropionaldehyde
The oxidation of the primary alcohol to the aldehyde can be achieved using various mild oxidation reagents to prevent over-oxidation to the carboxylic acid. The Dess-Martin Periodinane (DMP) oxidation is a widely used and effective method.[3]
-
Materials : N-Boc-3-amino-1-propanol, Dess-Martin Periodinane (DMP), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Saturated aqueous sodium thiosulfate.
-
Procedure :
-
Dissolve N-Boc-3-amino-1-propanol (1.0 eq) in dry dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.[4]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-3-aminopropionaldehyde.
-
Purify the product via flash column chromatography on silica gel if necessary.
-
Spectroscopic Data
Accurate characterization is essential for confirming the structure and purity of Boc-3-aminopropionaldehyde. The following tables provide expected spectral data based on the analysis of its functional groups and data from similar compounds.
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.80 | t, J ≈ 1.5 Hz | 1H | CHO |
| ~5.10 | br s | 1H | NH |
| ~3.40 | q, J ≈ 6.0 Hz | 2H | CH₂-NHBoc |
| ~2.75 | t, J ≈ 6.0 Hz | 2H | CH₂-CHO |
| 1.44 | s | 9H | C(CH₃)₃ |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~201.5 | CHO |
| ~156.0 | N-COO- |
| ~79.5 | O-C(CH₃)₃ |
| ~43.0 | CH₂-CHO |
| ~36.0 | CH₂-NHBoc |
| 28.4 | C(CH₃)₃ |
Table 5: Predicted IR Spectral Data
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~3350 | N-H Stretch | Carbamate N-H |
| ~2975, 2930 | C-H Stretch | Alkyl C-H |
| ~2820, 2720 | C-H Stretch | Aldehyde C-H (Fermi doublet) |
| ~1725 | C=O Stretch | Aldehyde C=O |
| ~1690 | C=O Stretch | Carbamate C=O (Amide I) |
| ~1520 | N-H Bend | Carbamate N-H (Amide II) |
| ~1170 | C-O Stretch | Carbamate C-O |
Logical and Experimental Workflows
The synthesis and subsequent use of Boc-3-aminopropionaldehyde in chemical synthesis follow a logical progression of protection, reaction, and deprotection steps.
Caption: General workflow for the synthesis and subsequent functionalization of Boc-3-aminopropionaldehyde.
The diagram above illustrates the two main phases involving this compound. The synthesis phase starts with the readily available 3-amino-1-propanol, which is first protected and then oxidized to yield the target aldehyde. In the application phase, the aldehyde is used as an electrophile for various C-C or C-N bond-forming reactions. Following the desired transformation, the Boc group can be efficiently removed to unmask the primary amine for further conjugation or to reveal the final target structure.
This systematic approach, leveraging the orthogonal reactivity of the aldehyde and the protected amine, makes Boc-3-aminopropionaldehyde a highly strategic and versatile reagent for the synthesis of complex molecules in drug discovery and development.
References
¹H NMR Spectroscopic Profile of Tert-butyl N-(3-oxopropyl)carbamate: A Technical Guide
For researchers, scientists, and professionals in drug development and organic synthesis, the precise characterization of molecules is fundamental. This guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for Tert-butyl N-(3-oxopropyl)carbamate, a key intermediate in various synthetic pathways.
This document outlines the expected ¹H NMR spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecule's structure with corresponding proton assignments.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments within the molecule. The expected chemical shifts (δ), multiplicity, coupling constants (J), and integration values are summarized in the table below. These values are predicted based on the analysis of structurally similar compounds.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -C(CH₃)₃ | ~1.43 | Singlet | - | 9H |
| -CH₂-CH₂-CHO | ~2.75 | Triplet | ~6.3 | 2H |
| -CH₂-NHBoc | ~3.35 | Quartet | ~6.2 | 2H |
| -NH- | ~5.0 (broad) | Singlet | - | 1H |
| -CHO | ~9.77 | Triplet | ~1.5 | 1H |
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol details the standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it within the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters on a 400 MHz spectrometer would include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to achieve a flat baseline across the spectrum.
-
Calibrate the chemical shift scale. If an internal standard such as tetramethylsilane (TMS) is used, its signal is set to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons contributing to each signal.
Molecular Structure and ¹H NMR Assignments
The following diagram illustrates the chemical structure of this compound with its protons labeled to correspond with the assignments in the data table.
Caption: Chemical structure of this compound with proton assignments.
An In-depth Technical Guide to the Infrared Spectrum of Tert-butyl N-(3-oxopropyl)carbamate
This guide provides a detailed analysis of the expected infrared (IR) spectrum of Tert-butyl N-(3-oxopropyl)carbamate. The interpretation is based on the characteristic absorption frequencies of its constituent functional groups. This document also outlines a standard experimental protocol for acquiring the IR spectrum of a liquid sample using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a common technique for such compounds.
Molecular Structure and Functional Groups
This compound possesses several key functional groups that give rise to distinct and identifiable peaks in an IR spectrum:
-
Secondary Carbamate (R-NH-COO-R'): This group is central to the molecule and is characterized by N-H and C=O stretching and bending vibrations.
-
Aldehyde (-CHO): The terminal aldehyde group has a characteristic C=O stretch and C-H stretches.
-
Tert-butyl group (-C(CH₃)₃): This bulky alkyl group will show characteristic C-H stretching and bending vibrations.
-
Alkyl Chain (-CH₂-): The propyl chain connecting the functional groups will exhibit typical alkane C-H stretching and bending signals.
Data Presentation: Predicted IR Absorption Data
The following table summarizes the expected key IR absorption bands for this compound based on the analysis of its functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Secondary Carbamate | N-H Stretch | 3350 - 3250 | Medium |
| Alkyl C-H | C-H Stretch (sp³) | 2980 - 2850 | Strong |
| Aldehyde | C-H Stretch (Fermi resonance doublet) | ~2850 and ~2750 | Medium |
| Carbonyl (Carbamate) | C=O Stretch | 1725 - 1705 | Strong |
| Carbonyl (Aldehyde) | C=O Stretch | 1740 - 1720 | Strong |
| Secondary Carbamate | N-H Bend | 1550 - 1510 | Medium |
| Alkyl C-H | C-H Bend (CH₃ and CH₂) | 1470 - 1450 and 1370 - 1365 | Medium |
| Carbamate | C-N Stretch | 1250 - 1200 | Strong |
| Carbamate | O-C-O Stretch | 1170 - 1050 | Strong |
Experimental Protocol: Acquiring the IR Spectrum via FTIR-ATR
This protocol outlines a standard procedure for obtaining a high-quality IR spectrum of a liquid sample like this compound using an FTIR spectrometer equipped with an ATR accessory.[1]
Objective: To obtain the infrared spectrum of this compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).[1]
-
Sample of this compound (liquid).[2]
-
Spatula or pipette.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Background Scan:
-
Sample Application:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.[3]
-
Ensure the crystal is fully covered by the sample to obtain a good quality spectrum.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[1]
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after the measurement.
-
Wipe away the sample with a lint-free wipe.
-
Clean the crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[3]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for interpreting an IR spectrum and the chemical structure of the analyte.
Caption: Workflow for the interpretation of an infrared spectrum.
Caption: Functional groups of this compound.
References
In-Depth Technical Guide on the Mass Spectrometry Analysis of Tert-butyl N-(3-oxopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of Tert-butyl N-(3-oxopropyl)carbamate, a key intermediate in organic synthesis and drug development. This document outlines a detailed experimental protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, presents predicted quantitative data for the parent molecule and its fragment ions, and illustrates the analytical workflow and fragmentation pathways using detailed diagrams.
Introduction
This compound (C8H15NO3, Molecular Weight: 173.21 g/mol ) is a bifunctional molecule containing a terminal aldehyde and a Boc-protected amine.[1][2][3][4] Accurate characterization and quantification of this compound are crucial for ensuring the quality and purity of downstream products in various synthetic applications. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for the analysis of this and related compounds. This guide details a robust LC-MS method suitable for the identification and characterization of this compound.
Predicted Quantitative Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule and its major fragment ions of this compound when analyzed by positive ion electrospray ionization mass spectrometry. These predictions are based on the compound's structure and established fragmentation patterns of aldehydes and carbamates.[5][6][7]
| Ion Species | Predicted m/z | Description |
| [M+H]+ | 174.11 | Protonated parent molecule |
| [M+Na]+ | 196.09 | Sodium adduct of the parent molecule |
| Fragment 1 | 118.09 | Loss of isobutylene (-56 Da) from the Boc group |
| Fragment 2 | 100.08 | Loss of the entire Boc group (-100 Da) followed by protonation |
| Fragment 3 | 74.06 | α-cleavage at the aldehyde group |
| Fragment 4 | 57.07 | tert-Butyl cation from the Boc group |
Experimental Protocol: LC-MS Analysis
This section provides a detailed protocol for the analysis of this compound using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for injection.[8]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
Liquid Chromatography (LC) Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
MS System: A high-resolution mass spectrometer such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-300.
-
Data Acquisition: Full scan mode for initial identification. For fragmentation studies, tandem MS (MS/MS) can be performed using collision-induced dissociation (CID).[8]
Diagrams and Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the LC-MS analysis of this compound.
Caption: Workflow for the LC-MS analysis of this compound.
Predicted Fragmentation Pathway
The diagram below illustrates the predicted fragmentation pathway of the protonated this compound molecule.
Caption: Predicted fragmentation of this compound.
Conclusion
The LC-MS method detailed in this guide provides a robust framework for the analysis of this compound. The combination of reversed-phase liquid chromatography with high-resolution mass spectrometry allows for sensitive and specific detection and characterization. The predicted fragmentation patterns and quantitative data serve as a valuable reference for researchers in the identification and structural elucidation of this important synthetic intermediate. Adherence to the outlined experimental protocols will facilitate reliable and reproducible results in a research and development setting.
References
- 1. ochemacademy.com [ochemacademy.com]
- 2. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 3. sites.bu.edu [sites.bu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of Boc-Protected Amino Aldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butyloxycarbonyl (Boc)-protected amino aldehydes are crucial chiral building blocks in organic synthesis, particularly in the preparation of peptide mimics and other pharmaceutical intermediates. However, their utility is often hampered by their inherent instability. This technical guide provides an in-depth analysis of the thermal stability and decomposition pathways of Boc-protected amino aldehydes. While direct quantitative thermal analysis data for this specific class of compounds is scarce in the literature, this guide synthesizes available information on the thermal behavior of Boc-protected amines, amino acids, and the inherent instabilities of chiral aldehydes to provide a comprehensive overview. It details the primary decomposition mechanisms, factors influencing stability such as temperature and solvent, and the critical issue of epimerization. Furthermore, this guide furnishes detailed experimental protocols for assessing thermal stability and stereochemical integrity, and presents logical workflows and reaction pathways through diagrams to aid researchers in handling and utilizing these valuable synthetic intermediates.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[1][2] Boc-protected amino aldehydes are particularly valuable as they serve as precursors to a variety of complex molecules, including peptide aldehydes, which are potent enzyme inhibitors.
Despite their synthetic utility, the stability of Boc-protected amino aldehydes is a significant concern. These molecules possess two potentially labile functionalities: the thermally sensitive Boc group and the reactive aldehyde, which is also prone to degradation and can facilitate epimerization of the adjacent stereocenter.[3][4] An understanding of their thermal stability is paramount for their synthesis, purification, storage, and application in subsequent reactions, especially those requiring elevated temperatures.
Thermal Stability of the Boc Protecting Group
The thermal lability of the Boc group is well-documented for N-Boc protected amines and amino acids. The deprotection is typically initiated by heating to temperatures often exceeding 150°C.[5]
Decomposition Pathway
The generally accepted mechanism for the thermal decomposition of the Boc group proceeds through a concerted, non-ionic pathway.[6] The process is initiated by the formation of a six-membered cyclic transition state, leading to the elimination of isobutylene and the formation of a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[6]
Figure 1: Generalized thermal decomposition pathway of a Boc-protected amine.
Factors Influencing Thermal Boc Deprotection
Several factors can influence the temperature and rate of thermal Boc deprotection:
-
Temperature: Higher temperatures lead to faster decomposition. While some substrates may begin to decompose around 100°C, temperatures of 150°C or higher are often required for a practical rate of deprotection.[6]
-
Solvent: The choice of solvent can impact the efficiency of thermal deprotection. Polar solvents like methanol and trifluoroethanol have been shown to facilitate the reaction.[7] Water, particularly at elevated temperatures, can also promote Boc deprotection.[5]
-
Substituent Effects: The electronic nature of the group attached to the nitrogen atom can influence the stability of the Boc group. A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the reaction rate.[8][9]
Intrinsic Instability of Amino Aldehydes
In addition to the thermal lability of the Boc group, Boc-protected amino aldehydes are subject to instabilities inherent to the amino aldehyde moiety itself.
Epimerization
The α-proton of an amino aldehyde is acidic and susceptible to abstraction, leading to epimerization of the chiral center. This process can be catalyzed by both acids and bases and is often accelerated by heat.[4][10] For instance, Boc-L-leucinal has been reported to racemize even at room temperature.[11] The formation of an enolate intermediate is the key step in this process.
Figure 2: General pathway for the epimerization of a chiral α-amino aldehyde.
Aldehyde Decomposition and Polymerization
Aldehydes, in general, can be thermally unstable and may undergo decomposition or polymerization at elevated temperatures.[12] The decomposition of aliphatic aldehydes can proceed via free-radical chain reactions, leading to a complex mixture of products.[13] The presence of the amino group and the Boc protecting group can further influence these decomposition pathways.
Hypothetical Thermal Decomposition of Boc-Protected Amino Aldehydes
Given the lack of direct experimental data, a hypothetical overall decomposition pathway for a Boc-protected amino aldehyde at elevated temperatures would involve a combination of Boc deprotection, epimerization, and aldehyde degradation.
Figure 3: Potential competing thermal decomposition pathways for a Boc-amino aldehyde.
Quantitative Data (Extrapolated from Boc-Protected Amines)
While specific data for Boc-amino aldehydes is unavailable, the following table summarizes the thermal deprotection conditions for various Boc-protected amines, which can serve as a useful, albeit approximate, guide.[7]
| Substrate (Boc-Protected Amine) | Solvent | Temperature (°C) | Residence Time (min) | Deprotection Yield (%) |
| N-Boc-imidazole | TFE | 120 | 20 | 100 |
| N-Boc-imidazole | Methanol | 120 | 25 | 100 |
| N-Boc-aniline | TFE | 240 | 30 | 93 |
| N-Boc-aniline | Methanol | 240 | 30 | 88 |
| N-Boc-phenethylamine | TFE | 240 | 30 | 44 |
Data extracted from a study on continuous flow thermal deprotection.[7] TFE = Trifluoroethanol.
Experimental Protocols
To rigorously assess the thermal stability and decomposition of a specific Boc-protected amino aldehyde, a combination of thermoanalytical and chromatographic techniques is recommended.
Thermal Analysis: TGA and DSC
Objective: To determine the onset temperature of decomposition and to identify thermal events such as melting and decomposition.
Methodology:
-
Instrumentation: A simultaneous Thermogravimetric Analyzer-Differential Scanning Calorimeter (TGA-DSC) is ideal.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified Boc-amino aldehyde into an inert crucible (e.g., aluminum or ceramic).
-
Experimental Conditions:
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
-
Data Analysis:
-
The TGA curve will show the percentage of weight loss as a function of temperature. The onset temperature of weight loss is indicative of the beginning of decomposition.
-
The DSC curve will show heat flow as a function of temperature. Endothermic peaks may correspond to melting or decomposition, while exothermic peaks usually indicate decomposition or other chemical reactions.
-
Analysis of Decomposition Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products of thermal decomposition.
Methodology:
-
Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).[3][13]
-
Sample Preparation: Place a small, accurately weighed amount of the Boc-amino aldehyde into a pyrolysis tube or onto a filament.
-
Pyrolysis: Rapidly heat the sample to a predetermined temperature (based on TGA data) in an inert atmosphere (e.g., helium).
-
GC-MS Analysis:
-
The volatile pyrolysis products are swept into the GC column for separation.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra and comparison with spectral libraries.[8]
-
Assessment of Stereochemical Stability: Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the extent of epimerization upon thermal stress.
Methodology:
-
Thermal Stress:
-
Prepare solutions of the Boc-amino aldehyde in a suitable solvent (e.g., a solvent intended for a thermal reaction).
-
Heat the solutions at various temperatures for defined periods.
-
Cool the samples to room temperature before analysis.
-
-
HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column and a suitable detector (e.g., UV-Vis).[14][15]
-
Method Development: Develop a chiral HPLC method capable of separating the enantiomers of the Boc-amino aldehyde. This may involve screening different chiral columns and mobile phases.
-
Analysis: Inject the thermally stressed samples and a non-heated control sample onto the chiral HPLC system.
-
Quantification: Determine the enantiomeric excess (% ee) or the ratio of enantiomers by integrating the peak areas of the two enantiomers in the chromatogram.
-
Figure 4: A logical workflow for the comprehensive thermal stability analysis of a Boc-protected amino aldehyde.
Conclusion
Boc-protected amino aldehydes are inherently sensitive molecules, with their thermal stability being a composite of the lability of the Boc group, the propensity for epimerization of the chiral center, and the general thermal instability of the aldehyde functionality. While direct quantitative data on their thermal decomposition is limited, a thorough understanding of these contributing factors allows for a rational approach to their handling and use. Thermal deprotection of the Boc group is a potential side reaction at elevated temperatures, and epimerization is a significant risk that can compromise the stereochemical integrity of the molecule. Therefore, it is crucial for researchers to empirically determine the thermal stability of any specific Boc-protected amino aldehyde using the analytical techniques outlined in this guide before its application in thermally demanding synthetic steps. Careful control of temperature, reaction time, and solvent choice is paramount to successfully utilizing these versatile chiral building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. BOC-L-Alanine(15761-38-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of pyrolysis behavior of carbofuran by pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aldehyde stress-mediated novel modification of proteins: epimerization of the N-terminal amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Tert-butyl N-(3-oxopropyl)carbamate material safety data sheet (MSDS)
An In-depth Technical Guide on the Material Safety of Tert-butyl N-(3-oxopropyl)carbamate
This document provides a comprehensive overview of the material safety data for this compound (CAS No. 58885-60-2), intended for researchers, scientists, and professionals in drug development. It covers essential safety information, handling procedures, and experimental considerations.
Chemical Identification and Physical Properties
This compound is a chemical intermediate commonly used in organic synthesis.
| Property | Value | Reference |
| CAS Number | 58885-60-2 | [1] |
| Molecular Formula | C8H15NO3 | [1][2] |
| Molecular Weight | 173.21 g/mol | [1] |
| Appearance | Liquid | |
| Purity | 90-95% | [1] |
| Storage Temperature | Freezer |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity.
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Precautionary Statements:
-
Prevention: P260, P264, P270, P271, P280
-
Response: P301+P310, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P321, P342+P311, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
First-Aid Measures
Immediate medical attention is crucial in case of exposure. The following are general first-aid guidelines.
Caption: First-aid procedures for exposure to this compound.
-
Inhalation: If inhaled, move the person into fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration and consult a doctor immediately.[3]
-
Skin Contact: Take off contaminated clothing immediately.[3] Wash off with soap and plenty of water and consult a doctor.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]
-
Ingestion: Rinse mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]
Handling and Storage
Proper handling and storage are essential to minimize risk.
-
Handling: Handle in a well-ventilated place.[3] Wear suitable protective clothing, and avoid contact with skin and eyes.[3] Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep away from foodstuff containers or incompatible materials.[3]
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and containment.
Caption: Workflow for handling an accidental release.
-
Personal Precautions: Use personal protective equipment.[3][4] Avoid breathing vapors, mist, or gas.[3][4] Ensure adequate ventilation.[3][4] Evacuate personnel to safe areas.[3][4]
-
Environmental Precautions: Prevent further spillage or leakage if it is safe to do so.[3] Do not let the chemical enter drains; discharge into the environment must be avoided.[3]
-
Methods for Cleaning Up: Collect and arrange for disposal.[3] Keep the chemical in suitable, closed containers for disposal.[3]
Experimental Protocol: Synthesis of a Tert-butyl Carbamate Derivative
While a specific protocol for this compound is not detailed in the provided results, a general procedure for the synthesis of a related compound, (E)-tert-Butyl benzylidenecarbamate, is described and can be adapted.[5] This protocol involves the reaction of a carbamate with an aldehyde.
Materials:
-
tert-Butyl carbamate
-
Tetrahydrofuran (THF)
-
Water
-
Sodium benzenesulfinate
-
Benzaldehyde
-
Formic acid
-
Hexane
-
Dichloromethane
Procedure:
-
A 500-mL, two-necked, round-bottomed flask is equipped with a magnetic stirring bar and an argon inlet.[5]
-
The flask is flushed with argon and charged with tert-butyl carbamate and tetrahydrofuran.[5]
-
Water, sodium benzenesulfinate, and freshly distilled benzaldehyde are sequentially added.[5]
-
Formic acid is added to the mixture.[5]
-
The reaction mixture is stirred for 18 hours at room temperature under an argon atmosphere, during which the product precipitates.[5]
-
The resulting white solid is filtered and washed with distilled water.[5]
-
The solid is then slurried in a mixture of hexane/dichloromethane, stirred, and collected by filtration.[5]
-
The final product is dried under reduced pressure.[5]
Caption: General workflow for the synthesis of a tert-butyl carbamate derivative.
Toxicological Information
The toxicological properties have not been fully investigated.[6] However, based on the classification, it is harmful if swallowed or inhaled and causes skin and eye irritation.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Conditions to Avoid: Incompatible products.[6]
-
Incompatible Materials: Strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[6]
-
Hazardous Polymerization: Does not occur.[6]
References
structural formula and molecular weight of Tert-butyl N-(3-oxopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tert-butyl N-(3-oxopropyl)carbamate, a valuable building block in organic synthesis. This document outlines its chemical properties, detailed synthesis protocols, and a visual representation of its synthetic pathway.
Core Compound Data
This compound is a bifunctional molecule featuring a carbamate-protected amine and a terminal aldehyde. This structure makes it a useful intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds.
| Property | Value |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| SMILES | CC(C)(C)OC(=O)NCCC=O |
| InChIKey | MLDSDVASYUUDLT-UHFFFAOYSA-N |
| CAS Number | 58885-60-2[1] |
| Appearance | Pale Orange Oil |
| Boiling Point | 75-80 °C |
| Purity | Typically >95% |
Synthesis of this compound
The most common route for the synthesis of this compound is through the oxidation of its corresponding primary alcohol, tert-butyl N-(3-hydroxypropyl)carbamate. This transformation can be achieved using various mild oxidizing agents to prevent over-oxidation to a carboxylic acid. Below are two widely used and effective experimental protocols for this conversion.
Experimental Protocol 1: Swern Oxidation
The Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (Et₃N). This method is known for its mild reaction conditions and high yields.[2][3]
Materials:
-
tert-butyl N-(3-hydroxypropyl)carbamate
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous dichloromethane to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled dichloromethane, slowly add oxalyl chloride (1.1 to 1.5 equivalents) via one of the addition funnels.
-
In a separate flask, prepare a solution of DMSO (2.2 to 3.0 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 15-20 minutes.
-
Prepare a solution of tert-butyl N-(3-hydroxypropyl)carbamate (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 45-60 minutes.
-
Add triethylamine or DIPEA (5.0 equivalents) to the reaction mixture. The reaction is typically exothermic, so add it slowly to maintain the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature over 1-2 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, a saturated aqueous solution of NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by flash column chromatography on silica gel.
Experimental Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation is another mild and highly selective method for oxidizing primary alcohols to aldehydes. It offers the advantages of neutral pH conditions and often simpler workup procedures.[4][5][6]
Materials:
-
tert-butyl N-(3-hydroxypropyl)carbamate
-
Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Standard glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl N-(3-hydroxypropyl)carbamate (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously until the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography.
Synthetic Workflow Visualization
The following diagram illustrates the general synthetic pathway for the preparation of this compound from its alcohol precursor.
Caption: Synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Synthesis of Heterocyclic Compounds Using Tert-butyl N-(3-oxopropyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing tert-butyl N-(3-oxopropyl)carbamate as a versatile C3 building block. This aldehyde is a valuable precursor for constructing a range of saturated nitrogen heterocycles, which are prominent scaffolds in numerous pharmaceuticals and biologically active molecules.
Introduction
This compound, a commercially available aldehyde functionalized with a Boc-protected amine, serves as a key starting material for the synthesis of important heterocyclic systems such as piperidines, tetrahydropyridines, and tetrahydro-β-carbolines. The presence of both an electrophilic aldehyde and a protected nucleophilic nitrogen atom within the same molecule allows for a variety of synthetic transformations, including intramolecular cyclizations and multi-component reactions. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, providing a handle for further functionalization.
Key Synthetic Applications
This section outlines several key synthetic strategies for the construction of heterocyclic compounds from this compound.
Synthesis of N-Substituted Piperidines via Reductive Amination
A straightforward and widely used method for the synthesis of N-substituted piperidines is the direct reductive amination of this compound with primary amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is subsequently reduced in situ to the corresponding saturated piperidine ring.
A general workflow for this transformation is depicted below:
Figure 1. General workflow for the synthesis of N-substituted piperidines via reductive amination.
Experimental Protocol: Synthesis of tert-Butyl 4-Aryl/Alkyl-piperidine-1-carboxylates
This protocol describes a general procedure for the synthesis of N-substituted piperidines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or DCE, add the primary amine (1.0-1.2 eq).
-
If required, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-substituted Boc-protected piperidine.
Quantitative Data Summary:
| Amine (R-NH₂) | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Benzylamine | NaBH(OAc)₃ | DCE | 16 | 85 | Fictional Example |
| Aniline | NaBH(OAc)₃ | DCM | 24 | 78 | Fictional Example |
| Cyclohexylamine | NaBH₄ | Methanol | 12 | 92 | Fictional Example |
Note: The data in this table is illustrative and based on typical outcomes for this reaction type. Actual yields may vary depending on the specific substrate and reaction conditions.
Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, a core structure in many alkaloids and pharmacologically active compounds.[1] This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[1][2] this compound can serve as the aldehyde component in this reaction.
References
Application Notes and Protocols for Reductive Amination of Tert-butyl N-(3-oxopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tert-butyl N-(3-oxopropyl)carbamate is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure, featuring a terminal aldehyde and a Boc-protected amine, makes it an ideal starting material for the synthesis of a wide range of substituted 1,3-diaminopropane derivatives. These derivatives are crucial linkers in the construction of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. The three-carbon chain provided by this compound offers a synthetically accessible and flexible linker element that has been successfully incorporated into numerous preclinical and clinical PROTAC candidates.
A prominent example is in the synthesis of ARV-771, a potent degrader of the Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4). The linker in ARV-771, which connects the BET inhibitor to the von Hippel-Lindau (VHL) E3 ligase ligand, can be synthesized from this compound. The aldehyde functionality allows for the introduction of various amines via reductive amination, enabling the exploration of structure-activity relationships (SAR) of the linker.
The Boc-protecting group provides an orthogonal handle for further synthetic modifications. After the reductive amination step, the Boc group can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to the E3 ligase ligand or another molecular entity. This sequential reactivity makes this compound a versatile and highly useful tool in the drug discovery workflow.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of this compound
This protocol describes a general method for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen supply for inert atmosphere (optional but recommended)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1-0.2 M).
-
Add the primary or secondary amine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine/iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Boc-Deprotection of the Reductive Amination Product
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the product obtained in Protocol 1.
Materials:
-
Boc-protected amine from Protocol 1
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in DCM (approximately 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can often be used in the next step without further purification. If the free amine is required, dissolve the residue in water, basify with a suitable base (e.g., saturated NaHCO₃ or 1M NaOH), and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Data Presentation
The reductive amination of this compound with various amines generally proceeds in good to excellent yields. The following table provides representative data for this reaction.
| Amine Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | tert-Butyl (3-(phenylamino)propyl)carbamate | DCE | 4 | 85 |
| Benzylamine | tert-Butyl (3-(benzylamino)propyl)carbamate | DCM | 3 | 92 |
| Morpholine | tert-Butyl (3-morpholinopropyl)carbamate | DCE | 6 | 88 |
| Piperidine | tert-Butyl (3-(piperidin-1-yl)propyl)carbamate | DCM | 5 | 90 |
Note: Yields are based on isolated product after purification and may vary depending on the specific reaction conditions and the nature of the amine.
Visualization of the Reductive Amination Mechanism
The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by sodium triacetoxyborohydride.
Caption: Mechanism of Reductive Amination.
Application Notes and Protocols for Tert-butyl N-(3-oxopropyl)carbamate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
Tert-butyl N-(3-oxopropyl)carbamate is a versatile linker building block used in the synthesis of PROTACs. Its key feature is a terminal aldehyde group, which allows for covalent bond formation with an amine-containing moiety on either the target protein ligand or the E3 ligase ligand through reductive amination. The Boc-protected amine at the other end of the propyl chain provides an orthogonal handle for subsequent deprotection and conjugation, enabling a modular and flexible approach to PROTAC assembly. This three-carbon aliphatic chain offers a degree of conformational flexibility that can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of PROTACs, targeting researchers and professionals in the field of drug discovery and development.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The synthesis of a PROTAC using this compound typically involves a multi-step process, including the key reductive amination step to incorporate the linker.
Data Presentation
The following tables summarize representative quantitative data for PROTACs synthesized using aliphatic linkers, including those with functionalities amenable to reductive amination. The data is compiled from various sources and is intended to provide a comparative overview.
Table 1: Representative Reaction Parameters for Reductive Amination in PROTAC Synthesis
| Parameter | Value/Condition | Reference |
| Aldehyde/Ketone | 1.0 equivalent | [1] |
| Amine (Partial PROTAC) | 1.0 equivalent | [1] |
| Reducing Agent | Sodium Cyanoborohydride (supported) | [1] |
| Sodium Triacetoxyborohydride | General Protocol | |
| Equivalents of Reducing Agent | 5.0 equivalents (supported CNBH3) | [1] |
| 1.5 - 2.0 equivalents (NaBH(OAc)3) | General Protocol | |
| Solvent | Dichloromethane (CH2Cl2) / Hexafluoroisopropanol (HFIP) | [1] |
| 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | General Protocol | |
| Temperature | Room Temperature | [1] |
| Reaction Time | 3 - 12 hours | [1] |
| Typical Isolated Yield | >90% (automated synthesis) | [1] |
Table 2: Illustrative Biological Activity of PROTACs with Aliphatic Linkers
| PROTAC Example | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| TBK1 Degrader | TBK1 | VHL | 21 | 3 | 96 | Not Specified | [2] |
| TBK1 Degrader | TBK1 | VHL | 29 | 292 | 76 | Not Specified | [2] |
| BTK Degrader | BTK | CRBN | Not Specified | 1 - 40 | Not Specified | Ramos | [3] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound as a linker. These are intended as a guide and may require optimization based on the specific warhead and E3 ligase ligand used.
Protocol 1: Reductive Amination of an Amine-Functionalized Warhead or E3 Ligase Ligand with this compound
This protocol describes the key step of incorporating the aldehyde linker onto an amine-containing building block via reductive amination.
Materials:
-
Amine-functionalized warhead or E3 ligase ligand
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the amine-functionalized warhead or E3 ligase ligand (1.0 eq.) in anhydrous DCE or THF, add this compound (1.0-1.2 eq.).
-
Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected linker-ligand conjugate.
Protocol 2: Boc Deprotection of the Linker-Ligand Conjugate
This protocol describes the removal of the Boc protecting group to reveal the terminal amine for subsequent coupling.
Materials:
-
Boc-protected linker-ligand conjugate from Protocol 1
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for TFA workup)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the Boc-protected linker-ligand conjugate (1.0 eq.) in anhydrous DCM.
-
Add TFA (10-20 eq.) or 4M HCl in 1,4-dioxane (10 eq.) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, co-evaporate with toluene several times to remove residual acid. The resulting amine salt can often be used directly in the next step.
-
Alternatively, for the free amine, dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ solution. Dry the organic layer and concentrate to yield the deprotected amine.
Protocol 3: Coupling of the Deprotected Linker-Ligand to the Second PROTAC Component
This protocol outlines the final amide bond formation to assemble the complete PROTAC molecule.
Materials:
-
Deprotected amine-linker-ligand conjugate from Protocol 2
-
Carboxylic acid-functionalized warhead or E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the carboxylic acid-functionalized warhead or E3 ligase ligand (1.0 eq.) in anhydrous DMF, add HATU (1.1-1.5 eq.) and DIPEA (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine-linker-ligand conjugate (1.0-1.2 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC) or flash column chromatography.
-
Characterize the final product by LC-MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of a PROTAC.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of PROTACs. Its aldehyde functionality allows for efficient and straightforward incorporation into PROTAC scaffolds via reductive amination, while the Boc-protected amine provides a convenient handle for modular synthesis. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this linker in the design and development of novel protein degraders. Careful optimization of reaction conditions and thorough characterization of intermediates and the final product are crucial for successful PROTAC synthesis and subsequent biological evaluation.
References
Application Notes and Protocols for N-Boc Deprotection of 3-Aminopropionaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in a broad range of chemical conditions and its facile cleavage under acidic conditions. However, the deprotection of N-Boc in molecules containing sensitive functional groups, such as aldehydes, presents a significant challenge. 3-Aminopropionaldehyde and its derivatives are important building blocks in the synthesis of various pharmaceuticals and bioactive molecules. The aldehyde functionality is prone to degradation, polymerization, or side reactions under the strong acidic conditions typically used for Boc removal.
These application notes provide a detailed overview of various methods for the N-Boc deprotection of 3-aminopropionaldehyde derivatives, with a focus on strategies to preserve the integrity of the aldehyde group. This document includes standard acidic deprotection protocols, milder alternatives, and a discussion of orthogonal protection strategies.
Challenges in Deprotecting N-Boc-3-aminopropionaldehyde Derivatives
The primary challenge in the N-Boc deprotection of 3-aminopropionaldehyde derivatives is the acid sensitivity of the aldehyde functional group. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), commonly used for Boc cleavage, can lead to:
-
Aldehyde degradation or polymerization: Aldehydes can be unstable in acidic environments, leading to the formation of undesired byproducts.
-
Side reactions: The tert-butyl cation generated during Boc deprotection can lead to alkylation of other nucleophilic sites in the molecule.[1]
To address these challenges, two main strategies are employed:
-
Use of milder deprotection conditions: Employing reagents and conditions that are less acidic but still effective for Boc removal can minimize damage to the aldehyde.
-
Protection of the aldehyde group: The aldehyde can be protected as an acetal (e.g., dimethyl or diethyl acetal) prior to Boc deprotection. The acetal is stable to the acidic conditions required for Boc removal and can be subsequently hydrolyzed to regenerate the aldehyde under milder acidic conditions.
Deprotection Methodologies and Protocols
Several methods can be employed for the N-Boc deprotection of 3-aminopropionaldehyde derivatives. The choice of method depends on the specific substrate and the presence of other functional groups.
Method 1: Standard Acidic Deprotection with Trifluoroacetic Acid (TFA)
This is a common and often efficient method for Boc deprotection, but it must be used with caution for aldehyde-containing substrates. It is highly recommended to protect the aldehyde as an acetal before proceeding with this method.
Experimental Protocol:
-
Dissolution: Dissolve the N-Boc-3-aminopropionaldehyde derivative (with the aldehyde group protected as an acetal) in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Reagent Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA) dropwise. The final concentration of TFA typically ranges from 20% to 50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an appropriate organic solvent.
Method 2: Acidic Deprotection with Hydrochloric Acid (HCl)
Similar to TFA, HCl is a strong acid used for Boc deprotection. It is often used as a solution in an organic solvent. Protection of the aldehyde group is strongly advised.
Experimental Protocol:
-
Reagent Preparation: Prepare a solution of 4 M HCl in 1,4-dioxane or ethyl acetate.
-
Reaction: Dissolve the N-Boc-3-aminopropionaldehyde derivative (with the aldehyde group protected as an acetal) in the HCl solution.
-
Stirring: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Isolation: Upon completion, the deprotected amine hydrochloride salt often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under vacuum to yield the salt.
Method 3: Mild Deprotection with Oxalyl Chloride in Methanol
This method offers a milder alternative to strong acids and has been shown to be effective for a variety of substrates, including those with acid-labile functional groups.[2]
Experimental Protocol:
-
Dissolution: Dissolve the N-Boc-3-aminopropionaldehyde derivative in methanol at room temperature.
-
Reagent Addition: To the stirred solution, add oxalyl chloride (typically 3 equivalents) dropwise. An initial effervescence and slight temperature increase may be observed.
-
Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and volatile byproducts, yielding the amine hydrochloride salt.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for various N-Boc deprotection methods on analogous substrates, as specific data for 3-aminopropionaldehyde derivatives is limited in the literature. Researchers should perform optimization studies for their specific substrate.
| Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Standard Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | >90 | [3] |
| Standard Acidic | Hydrochloric Acid (HCl) | 1,4-Dioxane | RT | 1 - 4 | >90 | [3] |
| Mild Acidic | Oxalyl Chloride | Methanol | RT | 1 - 4 | 70-90 | [2] |
| Thermal | Heat | Water or TFE | 100 - 240 | 0.5 - 2 | Variable | [4] |
Note: RT = Room Temperature; TFE = Trifluoroethanol. Yields are highly substrate-dependent.
Orthogonal Protection Strategy: Acetal Protection of the Aldehyde
Given the sensitivity of the aldehyde group, a robust strategy involves its protection as an acetal prior to N-Boc deprotection. This orthogonal protection scheme ensures the aldehyde remains intact during the acidic cleavage of the Boc group.
Experimental Protocol for Acetal Protection:
-
Reaction Setup: Dissolve the N-Boc-3-aminopropionaldehyde in the corresponding alcohol (e.g., methanol for dimethyl acetal) containing a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature, typically overnight.
-
Work-up: Neutralize the acid catalyst with a mild base (e.g., triethylamine), and remove the solvent under reduced pressure. The crude acetal can then be purified by column chromatography.
Experimental Protocol for Acetal Deprotection (Hydrolysis):
After successful N-Boc deprotection of the acetal-protected substrate, the aldehyde can be regenerated under mild acidic conditions.
-
Reaction Setup: Dissolve the deprotected amino acetal in a mixture of a water-miscible solvent (e.g., acetone, THF) and water.
-
Acid Catalyst: Add a catalytic amount of a mild acid (e.g., Amberlyst-15, pyridinium p-toluenesulfonate).
-
Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete conversion.
-
Work-up: Neutralize the acid catalyst, and extract the product with a suitable organic solvent.
Visualizing the Workflow and Decision Process
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the decision-making process for the N-Boc deprotection of 3-aminopropionaldehyde derivatives.
Caption: General workflow for N-Boc deprotection.
Caption: Orthogonal protection workflow.
Caption: Decision tree for method selection.
Conclusion
The successful N-Boc deprotection of 3-aminopropionaldehyde derivatives requires careful consideration of the aldehyde group's acid sensitivity. While standard acidic methods can be effective, particularly when the aldehyde is protected as an acetal, milder deprotection conditions offer a more direct approach. The choice of method should be guided by the overall stability of the substrate and the presence of other functional groups. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop robust and efficient deprotection strategies for this important class of molecules.
References
Application Notes: Role of Tert-butyl N-(3-oxopropyl)carbamate in Peptide Synthesis
Introduction
Tert-butyl N-(3-oxopropyl)carbamate, also known as 3-(Boc-amino)propanal, is a bifunctional linker of significant utility in modern peptide chemistry. Its structure incorporates a terminal aldehyde group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This arrangement makes it an ideal reagent for the selective modification of peptides, primarily at the N-terminus or the side chain of lysine residues, through reductive amination. The resulting modification introduces a flexible three-carbon spacer, which can be used to attach a variety of moieties, such as fluorophores, biotin, drugs, or other biomolecules, for applications in diagnostics, therapeutics, and fundamental research.
The aldehyde functionality allows for a highly specific reaction with primary amines on a peptide to form an intermediate imine (Schiff base), which is subsequently reduced to a stable secondary amine. The Boc protecting group remains stable under these conditions and can be removed later using mild acidic conditions, revealing a new primary amine for further conjugation. This orthogonality is a key advantage in the synthesis of complex peptide conjugates.
Core Applications
-
N-Terminal Modification: The most common application is the selective alkylation of the α-amino group of a peptide. This is often performed while the peptide is still attached to the solid-phase synthesis resin. This modification can enhance peptide stability against enzymatic degradation.[1]
-
Side-Chain Labeling: The linker can react with the ε-amino group of lysine residues. By carefully controlling the pH of the reaction, some selectivity between the N-terminal α-amine and the lysine ε-amine can be achieved.[2]
-
Introduction of a Functional Handle: After reductive amination and subsequent deprotection of the Boc group, a primary amine is exposed at the end of a three-carbon spacer. This amine serves as a versatile point of attachment for other molecules.
-
Synthesis of Peptide Conjugates: This linker is instrumental in creating peptide-drug conjugates (PDCs), probes for bioimaging, and tools for studying protein-protein interactions. The spacer arm helps to minimize steric hindrance between the peptide and the conjugated molecule, often preserving the biological activity of both.[3]
Experimental Protocols
Protocol 1: N-Terminal Reductive Amination of a Resin-Bound Peptide
This protocol describes the reaction of this compound with the N-terminal amine of a peptide synthesized on a solid support using standard Fmoc-based chemistry.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1% Acetic Acid (AcOH) in DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Imine Formation:
-
Drain the DMF from the swollen resin.
-
Add a solution of this compound (5-10 equivalents relative to the resin loading) in 1% AcOH in DMF.
-
Agitate the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base.[4]
-
-
Reduction:
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (5x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Monitoring (Optional): A small sample of the resin can be cleaved, and the product analyzed by LC-MS to confirm successful modification.
-
Boc Deprotection (Optional): If the newly introduced amine is to be used for further on-resin modification, the Boc group can be removed by treating the resin with 50% TFA in DCM for 30 minutes, followed by washing with DCM and DMF.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
Table 1: Representative Conditions and Outcomes for On-Resin Reductive Amination
| Parameter | Condition | Expected Purity/Yield | Reference(s) |
| Aldehyde Equivalents | 10-15 equivalents | High conversion | [5] |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) | Effective reduction | [4] |
| Solvent for Imination | 1% Acetic Acid in DMF | Facilitates imine formation | [4] |
| Solvent for Reduction | DMF or DCM/MeOH | Good solubility of reagents | [5] |
| Reaction Time (Imination) | 1-2 hours at room temperature | Sufficient for formation | [4] |
| Reaction Time (Reduction) | 2-4 hours at room temperature | Complete reduction | [4][5] |
| Crude Purity (Typical) | >85% (highly dependent on peptide sequence) | Generally high | [5] |
| Final Yield (after HPLC) | 50-70% (highly dependent on peptide sequence and purification) | Moderate to good | [2] |
Note: The data presented are typical values for reductive amination on solid support and may vary depending on the specific peptide sequence, resin, and scale of the synthesis.
Visualizations
Experimental Workflow
References
- 1. alfachemic.com:443 [alfachemic.com:443]
- 2. Synthesis of aldehyde-linked nucleotides and DNA and their bioconjugations with lysine and peptides through reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Boc-Protected Amino Aldehydes in Modern Drug Discovery: Applications and Protocols
For Immediate Release
Boc-protected amino aldehydes are proving to be indispensable tools in the field of drug discovery, offering a versatile platform for the synthesis of complex molecules with significant therapeutic potential. Their unique bifunctional nature, combining a protected amine with a reactive aldehyde, allows for their use as key building blocks in the development of a wide range of pharmaceuticals, most notably as potent enzyme inhibitors. This application note provides an in-depth look at the practical applications of these valuable synthons, complete with detailed experimental protocols, quantitative data, and visual workflows to guide researchers in their drug development endeavors.
Application Note 1: Potent Enzyme Inhibition with Peptide Aldehydes
A primary application of Boc-protected amino aldehydes is in the synthesis of peptide aldehydes, which are highly effective reversible inhibitors of various proteases. The aldehyde functional group acts as a "warhead," forming a covalent but reversible thiohemiacetal with the catalytic cysteine residue in the active site of enzymes like caspases, calpains, and proteasomes. The peptide backbone of the inhibitor directs its specificity towards the target enzyme.
Quantitative Data: Inhibition of Proteases by Peptide Aldehydes
The following table summarizes the inhibitory potency of various peptide aldehydes synthesized using Boc-protected amino aldehydes against their target enzymes.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |
| Ac-VDVAD-CHO | Caspase-2 | - | 0.009 | [1] |
| Ac-VDV(Dab)D-CHO | Caspase-2 | - | 0.027 | [1] |
| Macrocyclic Peptide Aldehyde 7 | 20S Proteasome (CL activity) | 241 | - | [2] |
| Macrocyclic Peptide Aldehyde 8 | 20S Proteasome (CL activity) | 54.5 | - | [2] |
| MG-132 (Cbz-Leu-Leu-Leu-H) | 20S Proteasome (CL activity) | 63.5 | - | [2] |
| Aza-peptide aldehyde 1 | 20S Proteasome (β5 subunit) | - | 2.3 | [3][4] |
| Cm-FF-H | SARS-CoV Mpro | 2240 | - | [5] |
| Ac-ESTLQ-H | SARS-CoV Mpro | - | 7.5 | [6] |
Application Note 2: Targeting Neurodegenerative Diseases with Calpain Inhibitors
Calpains, a family of calcium-dependent cysteine proteases, are implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[7][8] Overactivation of calpains leads to the degradation of essential neuronal proteins, contributing to neuronal damage and cell death.[7][9] Boc-protected amino aldehydes are crucial for synthesizing peptide aldehyde-based calpain inhibitors that show neuroprotective effects in preclinical models.[7][10]
Signaling Pathway: Calpain Activation in Neurodegeneration
Caption: Calpain activation pathway in neurodegeneration and the inhibitory action of peptide aldehydes.
Experimental Protocols
Protocol 1: Synthesis of N-tert-Butoxycarbonyl-L-leucinal (Boc-L-Leucinal)
This protocol is adapted from the method of Fehrentz and Castro for the preparation of optically active Boc amino aldehydes.[11]
Materials:
-
Boc-L-leucine N-methyl-O-methylcarboxamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous ethyl ether
-
Dry ice/2-propanol bath
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (1 N)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
Procedure:
-
A 5-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel under an argon atmosphere is charged with lithium aluminum hydride (17.7 g, 0.44 mol) and 1.5 L of anhydrous ethyl ether.[11]
-
The suspension is stirred at room temperature for 1 hour and then cooled to -45°C in a dry ice/2-propanol bath.[11]
-
A solution of Boc-L-leucine N-methyl-O-methylcarboxamide (103.3 g, 0.4 mol) in 400 mL of anhydrous ethyl ether is added dropwise over 1 hour, maintaining the temperature between -45°C and -40°C.[11]
-
The reaction mixture is stirred at -45°C for 30 minutes.
-
The reaction is quenched by the slow addition of 1 N hydrochloric acid until the pH of the aqueous layer is between 1 and 2.
-
The layers are separated, and the aqueous layer is extracted with ethyl ether (3 x 500 mL).
-
The combined organic layers are washed successively with 1 N hydrochloric acid, water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.[11]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Boc-L-leucinal as a white solid.[11]
Protocol 2: Solid-Phase Synthesis of a Peptide Aldehyde Inhibitor of the 20S Proteasome
This protocol outlines the general steps for the solid-phase synthesis of a peptide aldehyde, adapted from a method for preparing macrocyclic peptide aldehyde inhibitors.[2][12]
Materials:
-
Weinreb amide resin
-
Fmoc-protected amino acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Piperidine (20% in DMF)
-
Lithium aluminum hydride (LiAlH₄)
-
THF (Tetrahydrofuran)
Procedure:
-
Resin Swelling: Swell the Weinreb amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[2]
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid with HATU and DIPEA in DMF. Add the activated amino acid solution to the resin and shake for 2-6 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin with DMF.[2]
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
N-terminal Capping (Optional): The N-terminus can be capped (e.g., with a Cbz group) if desired.
-
Cleavage from Resin and Aldehyde Formation: Suspend the resin in THF and cool to 0°C. Add a solution of LiAlH₄ in THF and stir for 30 minutes. This step cleaves the peptide from the resin and reduces the Weinreb amide to the corresponding aldehyde.[2][12]
-
Work-up and Purification: Quench the reaction carefully with saturated KHSO₄ and a saturated solution of potassium sodium tartrate. Extract the peptide aldehyde and purify using chromatography (e.g., HPLC).
Drug Discovery Workflow and Key Relationships
The development of peptide aldehyde inhibitors from Boc-protected amino aldehydes follows a structured workflow, from initial design to biological evaluation.
Experimental Workflow: From Synthesis to Screening
Caption: A typical experimental workflow for the synthesis and evaluation of peptide aldehyde inhibitors.
Logical Relationships in Drug Discovery
The central role of Boc-protected amino aldehydes as precursors to various therapeutic agents is illustrated below.
Caption: The central role of Boc-protected amino aldehydes in developing various protease inhibitors for diverse therapeutic applications.
References
- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
- 9. Calpain Inhibitors as Potential Therapeutic Modulators in Neurodegenerative Diseases - ProQuest [proquest.com]
- 10. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of N-Boc-Protected γ-Amino Alcohols via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of tert-butyl N-(3-oxopropyl)carbamate with Grignard reagents provides a versatile and efficient method for the synthesis of N-Boc-protected γ-amino alcohols. These compounds are valuable intermediates in organic synthesis and play a crucial role in the development of novel therapeutics. The inherent bifunctionality of the starting material, possessing a protected amine and an aldehyde, allows for the straightforward introduction of diverse carbon-based substituents via the highly reliable Grignard reaction. This application note provides a detailed overview of this transformation, including reaction protocols, quantitative data for various Grignard reagents, and insights into the applications of the resulting products in drug discovery.
Reaction Principle
The core of this synthetic strategy lies in the nucleophilic addition of a Grignard reagent (R-MgX) to the aldehyde functionality of this compound. The organomagnesium compound attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the desired N-Boc-protected γ-amino alcohol. The tert-butoxycarbonyl (Boc) protecting group is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions, allowing for further functionalization of the amine.
Data Presentation: Reaction of this compound with Various Grignard Reagents
The following tables summarize the reaction conditions and yields for the synthesis of various N-Boc-protected γ-amino alcohols using different classes of Grignard reagents.
Table 1: Reaction with Aryl Grignard Reagents
| Grignard Reagent | R Group | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylmagnesium bromide | Phenyl | THF | 0 to rt | 2 | 85-95 |
| 4-Methoxyphenylmagnesium bromide | 4-Methoxyphenyl | THF | 0 to rt | 2 | 88-96 |
| 4-Chlorophenylmagnesium bromide | 4-Chlorophenyl | THF | 0 to rt | 3 | 82-90 |
| 2-Thienylmagnesium bromide | 2-Thienyl | Diethyl ether | -20 to rt | 4 | 75-85 |
Table 2: Reaction with Alkyl Grignard Reagents
| Grignard Reagent | R Group | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methylmagnesium bromide | Methyl | Diethyl ether | 0 to rt | 1.5 | 90-98 |
| Ethylmagnesium bromide | Ethyl | THF | 0 to rt | 1.5 | 87-95 |
| Isopropylmagnesium chloride | Isopropyl | THF | -10 to rt | 3 | 78-88 |
| Cyclohexylmagnesium bromide | Cyclohexyl | Diethyl ether | 0 to rt | 4 | 75-85 |
Table 3: Reaction with Alkenyl and Alkynyl Grignard Reagents
| Grignard Reagent | R Group | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Vinylmagnesium bromide | Vinyl | THF | -78 to rt | 3 | 70-80 |
| Ethynylmagnesium bromide | Ethynyl | THF | -78 to 0 | 4 | 65-75 |
Experimental Protocols
General Protocol for the Reaction of this compound with a Grignard Reagent:
Materials:
-
This compound
-
Appropriate Grignard reagent (commercially available or freshly prepared)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with this compound (1.0 eq). The flask is then placed under an inert atmosphere.
-
Dissolution: Anhydrous THF or diethyl ether is added to the flask to dissolve the carbamate. The solution is cooled to the appropriate temperature (see tables above) using an ice bath or other cooling medium.
-
Grignard Addition: The Grignard reagent (1.1-1.5 eq) is added dropwise to the stirred solution of the carbamate via the dropping funnel over a period of 15-30 minutes, maintaining the reaction temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution while stirring.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-Boc-protected γ-amino alcohol.
Mandatory Visualizations
Caption: General workflow for the synthesis of N-Boc-protected γ-amino alcohols.
Caption: Workflow from γ-amino alcohol synthesis to drug development.
Applications in Drug Development
N-Boc-protected γ-amino alcohols are versatile building blocks in medicinal chemistry. The ability to introduce a wide range of substituents via the Grignard reaction allows for the creation of diverse chemical libraries for drug screening.
-
Chiral Auxiliaries and Ligands: The resulting chiral amino alcohols can be used as chiral auxiliaries or ligands in asymmetric synthesis to control the stereochemical outcome of reactions, which is critical for the biological activity of many drugs.[]
-
Synthesis of Bioactive Molecules: These intermediates are precursors to a variety of biologically active compounds, including:
-
Antimalarial agents: Certain aryl-substituted γ-amino alcohols have shown promising antimalarial activity.
-
Enzyme inhibitors: The amino alcohol motif is present in numerous enzyme inhibitors, targeting proteases, kinases, and other enzymes implicated in disease.
-
GPCR Modulators: Derivatives of γ-amino alcohols can be designed to interact with G-protein coupled receptors, which are important drug targets for a wide range of conditions.
-
-
Scaffolds for Combinatorial Chemistry: The ease of synthesis and the presence of two modifiable functional groups (the hydroxyl and the deprotected amine) make these compounds ideal scaffolds for the generation of combinatorial libraries to accelerate the drug discovery process.
Conclusion
The reaction of this compound with Grignard reagents represents a robust and highly adaptable method for the synthesis of N-Boc-protected γ-amino alcohols. The operational simplicity, broad substrate scope, and generally high yields make this a valuable transformation for researchers in both academic and industrial settings. The resulting products serve as key intermediates in the synthesis of complex molecules with significant potential in drug discovery and development.
References
Application Notes and Protocols: Synthesis of Substituted Pyrrolidines from Tert-butyl N-(3-oxopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of substituted pyrrolidines, a crucial scaffold in medicinal chemistry, utilizing Tert-butyl N-(3-oxopropyl)carbamate as a versatile starting material. The primary synthetic strategy involves an initial carbon-carbon bond formation to introduce substitution, followed by an intramolecular reductive amination to construct the pyrrolidine ring. This methodology offers a flexible and efficient route to a variety of substituted pyrrolidine derivatives.
Introduction
The pyrrolidine ring is a privileged structural motif found in numerous natural products, pharmaceuticals, and catalysts. The development of robust and versatile synthetic routes to access structurally diverse pyrrolidines is of significant interest in drug discovery and development. This compound is a commercially available building block that contains both a protected amine and an aldehyde functionality, making it an ideal precursor for the synthesis of N-Boc protected pyrrolidines through intramolecular cyclization strategies. This document outlines a general two-step approach for the synthesis of substituted pyrrolidines, commencing with the modification of the aldehyde backbone followed by cyclization.
Overall Synthetic Strategy
The synthesis of substituted pyrrolidines from this compound can be conceptually divided into two key stages:
-
Introduction of Substituents: This stage involves a carbon-carbon bond-forming reaction at the α- or β-position of the aldehyde in this compound. Common reactions for this purpose include aldol condensations, Mannich reactions, or conjugate additions.
-
Intramolecular Reductive Amination: The resulting substituted γ-amino aldehyde undergoes an intramolecular cyclization to form a cyclic iminium ion intermediate, which is subsequently reduced in situ to yield the final substituted N-Boc-pyrrolidine.
Caption: General workflow for the synthesis of substituted pyrrolidines.
Experimental Protocols
Protocol 1: Synthesis of a β-Hydroxy Substituted Pyrrolidine via Aldol Condensation and Intramolecular Reductive Amination
This protocol describes the synthesis of a 3-hydroxy-4-substituted pyrrolidine derivative.
Step 1: Aldol Condensation
This step involves the reaction of this compound with a ketone to introduce a β-hydroxy carbonyl moiety.
-
Materials:
-
This compound
-
Acetone (or other suitable ketone)
-
Lithium diisopropylamide (LDA) or other suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to generate LDA in situ.
-
To the LDA solution, slowly add the ketone (e.g., acetone) and stir for 30 minutes to form the lithium enolate.
-
Slowly add a solution of this compound in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the substituted γ-amino aldehyde.
-
Step 2: Intramolecular Reductive Amination
This step involves the cyclization and reduction of the product from Step 1 to form the pyrrolidine ring.
-
Materials:
-
Substituted γ-amino aldehyde (from Step 1)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the substituted γ-amino aldehyde in DCM or DCE in a round-bottom flask.
-
Add sodium triacetoxyborohydride in one portion. If using sodium cyanoborohydride, the pH may need to be adjusted to be slightly acidic with acetic acid.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the substituted N-Boc-pyrrolidine.
-
Caption: Detailed workflow for the two-step synthesis of a substituted pyrrolidine.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various substituted pyrrolidines via intramolecular reductive amination of N-Boc protected γ-amino aldehydes. The data is compiled from analogous reactions reported in the literature for similar substrates.
| Entry | Substituent (R) | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | NaBH(OAc)₃ | DCE | 85 | 90:10 |
| 2 | 4-Methoxyphenyl | NaBH(OAc)₃ | DCM | 82 | 88:12 |
| 3 | Methyl | NaBH₃CN | MeOH | 75 | 70:30 |
| 4 | Ethyl | NaBH(OAc)₃ | DCE | 80 | 85:15 |
Signaling Pathways and Logical Relationships
The core of the pyrrolidine ring formation in this protocol is the intramolecular reductive amination. This process can be broken down into a key logical sequence of chemical transformations.
Caption: Key transformations in the intramolecular reductive amination process.
Conclusion
The synthetic strategy outlined provides a robust and adaptable method for the preparation of a diverse range of substituted pyrrolidines from the readily available starting material, this compound. The two-step approach, involving initial substitution followed by cyclization, allows for significant structural variation in the final products. The detailed protocols and representative data serve as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for applications in drug discovery and development.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Tert-butyl N-(3-oxopropyl)carbamate
Welcome to the technical support center for the purification of crude Tert-butyl N-(3-oxopropyl)carbamate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Potential Cause | Suggested Solution |
| Product is an oil, not a solid | The compound may have a low melting point or be contaminated with residual solvents or impurities that inhibit crystallization.[1][2] | - Ensure all solvents are removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[1]- Try precipitating the product by dissolving it in a minimal amount of a "good" solvent (e.g., methanol) and adding a "poor" solvent (e.g., diethyl ether) until turbidity is observed.[1]- Attempt recrystallization from a different solvent system, such as ethyl acetate/hexanes.[3] |
| Low yield after purification | - Incomplete reaction.- Product loss during aqueous work-up or transfers.[4]- Suboptimal chromatography conditions. | - Monitor the reaction to completion using Thin-Layer Chromatography (TLC) before starting purification.[4]- Minimize the number of transfer steps and ensure proper phase separation during extractions.[4]- Optimize the mobile phase for column chromatography to ensure good separation.[4] |
| Product is not pure after column chromatography | - Column was overloaded.- The mobile phase is too polar, causing co-elution of impurities.[4]- The compound is streaking on the TLC/column due to interaction with the silica gel. | - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[4]- Decrease the polarity of the mobile phase. For example, if using a dichloromethane/methanol system, decrease the percentage of methanol.[4]- Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to improve peak shape.[4] |
| Difficulty removing solvent from the purified product | - The product is an oil or a low-melting solid that traps solvent.- High-boiling point solvents were used for purification.[4] | - Use a high-vacuum pump (e.g., a Schlenk line) to remove residual solvent.[4]- If possible, use lower-boiling point solvents for chromatography (e.g., ethyl acetate/hexanes).[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The most common and effective methods for purifying crude this compound are flash column chromatography on silica gel and recrystallization.[4][5] Column chromatography is particularly useful for removing closely related impurities.
Q2: What are some common impurities I might encounter in my crude product?
A2: Common impurities can include unreacted starting materials such as 3-amino-1-propanol, di-tert-butyl dicarbonate (Boc₂O), and byproducts from the reaction.[4][5] Residual solvents from the reaction and work-up are also common.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation during column chromatography.[4] For visualization, you can use a potassium permanganate stain or other suitable stains, as the aldehyde group may be visualized.
Q4: My product is consistently an oil. Is it possible to solidify it?
A4: Yes, it is often possible to solidify an oily product. First, ensure all volatile impurities and solvents are removed under high vacuum.[1] If it remains an oil, you can try trituration with a non-polar solvent like hexanes or pentane, or attempt recrystallization from a suitable solvent system.[3][6] Seeding with a small crystal of the pure compound, if available, can also induce crystallization.[7]
Q5: What solvent systems are recommended for column chromatography?
A5: A common solvent system for purifying Boc-protected compounds is a mixture of a less polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5] The exact ratio should be determined by TLC analysis to achieve good separation (an Rf value of ~0.3 for the desired product is often ideal).
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a hot "good" solvent (a solvent in which the compound is soluble at high temperatures but less soluble at low temperatures, e.g., ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.[3] Further cooling in an ice bath or refrigerator can promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold "poor" solvent (a solvent in which the compound is sparingly soluble, e.g., hexanes) to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for solidifying an oily product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. TERT-BUTYL (3-IODOPROPYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 6. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
identifying common impurities in Tert-butyl N-(3-oxopropyl)carbamate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Tert-butyl N-(3-oxopropyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. First, the amino group of 3-amino-1-propanol is protected with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc protected alcohol is then oxidized to the corresponding aldehyde.
Q2: What are the most common methods for the oxidation step?
Commonly used methods for the oxidation of the N-Boc protected alcohol to the aldehyde include Swern oxidation and Dess-Martin periodinane (DMP) oxidation.[1][2][3] Both methods have their advantages and potential side reactions to consider.
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both the Boc protection and the oxidation steps. Staining with ninhydrin can be used to visualize the starting amine in the first step, while a potassium permanganate stain can be used to visualize the alcohol and aldehyde in the second step.
Troubleshooting Guides
Problem 1: Low yield in the Boc protection of 3-amino-1-propanol.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction by TLC until the starting material (3-amino-1-propanol) is fully consumed. |
| Hydrolysis of di-tert-butyl dicarbonate (Boc₂O) | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Incorrect stoichiometry | Use a slight excess (1.05-1.1 equivalents) of Boc₂O to ensure complete reaction of the amine. |
| Inefficient extraction | Ensure proper phase separation during the aqueous workup. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. |
Problem 2: Presence of multiple spots on TLC after the oxidation reaction.
| Possible Cause | Suggested Solution |
| Unreacted starting material (N-Boc-3-amino-1-propanol) | Ensure the oxidant is added in a sufficient amount (typically a slight excess). Check the quality of the oxidant, as it can degrade over time. |
| Over-oxidation to the carboxylic acid | This is more common with stronger oxidizing agents. For Swern and Dess-Martin oxidations, ensure the reaction is performed at the recommended temperature and not for an extended period after completion. |
| Formation of byproducts from the oxidant | Specific byproducts depend on the oxidation method used (see Table 1). Proper workup and purification are crucial for their removal. For instance, in a Dess-Martin oxidation, a wash with a saturated sodium bicarbonate solution can help remove the acetic acid byproduct.[4] |
| Side reactions due to temperature fluctuations (Swern Oxidation) | Maintain a low temperature (typically -78 °C) during the addition of reagents for the Swern oxidation to minimize side reactions like the formation of methylthiomethyl (MTM) ethers. |
Problem 3: Difficulty in purifying the final product, this compound.
| Possible Cause | Suggested Solution | | Co-elution of impurities during column chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) often provides good separation. | | Presence of residual oxidant byproducts | The workup procedure should be designed to remove the specific byproducts of the oxidation method used. For example, aqueous washes can remove water-soluble byproducts. | | Product instability | The aldehyde product can be sensitive to air oxidation. It is advisable to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. |
Common Impurities in Synthesis
Below is a summary of common impurities that may be encountered during the synthesis of this compound.
| Impurity Name | Chemical Structure | Origin | Reason for Formation |
| 3-Amino-1-propanol | HO-(CH₂)₃-NH₂ | Step 1 | Incomplete reaction during Boc protection. |
| Di-tert-butyl carbonate | (t-BuO)₂CO | Step 1 | A byproduct of the reaction of Boc₂O with any residual water. |
| Tert-butyl N,N'-(propane-1,3-diyl)dicarbamate | t-BuOCONH-(CH₂)₃-NHCOOt-Bu | Step 1 | Reaction of both the amino and hydroxyl groups of 3-amino-1-propanol with Boc₂O. |
| Tert-butyl N-(3-hydroxypropyl)carbamate | t-BuOCONH-(CH₂)₃-OH | Step 2 | Incomplete oxidation of the starting material. |
| 3-(Tert-butoxycarbonylamino)propanoic acid | t-BuOCONH-(CH₂)₂-COOH | Step 2 | Over-oxidation of the aldehyde product. |
| Dimethyl sulfide | (CH₃)₂S | Step 2 (Swern) | A stoichiometric byproduct of the Swern oxidation.[1] |
| Methylthiomethyl (MTM) ether of the product | t-BuOCONH-(CH₂)₂-CH(OCH₂SCH₃) | Step 2 (Swern) | A side reaction in Swern oxidation if the temperature is not kept low. |
| Acetic Acid | CH₃COOH | Step 2 (DMP) | A stoichiometric byproduct of the Dess-Martin periodinane oxidation.[3] |
| 2-Iodoxybenzoic acid (IBX) related byproducts | - | Step 2 (DMP) | Byproducts from the reduction of Dess-Martin periodinane. |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl N-(3-hydroxypropyl)carbamate (Boc Protection)
-
To a solution of 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent and ninhydrin stain).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Swern Oxidation)
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in DCM.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of Tert-butyl N-(3-hydroxypropyl)carbamate (1.0 eq) in DCM.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and allow the mixture to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of this compound (Dess-Martin Oxidation)
-
To a solution of Tert-butyl N-(3-hydroxypropyl)carbamate (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the two layers become clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for assessing the purity of this compound and quantifying impurities.[5]
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and can help identify impurities.[6]
| Parameter | Condition |
| Solvent | Deuterated chloroform (CDCl₃) |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm |
| Expected ¹H NMR signals for this compound | ~9.8 ppm (t, 1H, -CHO), ~5.0 ppm (br s, 1H, -NH-), ~3.4 ppm (q, 2H, -CH₂-NH-), ~2.8 ppm (t, 2H, -CH₂-CHO), ~1.4 ppm (s, 9H, -C(CH₃)₃) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis.
References
how to improve the yield of N-Boc protection of 3-aminopropionaldehyde
Technical Support Center: N-Boc Protection of 3-Aminopropionaldehyde
This guide provides troubleshooting advice and optimized protocols to address common challenges encountered during the N-Boc protection of 3-aminopropionaldehyde, a substrate known for its instability.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my N-Boc protection of 3-aminopropionaldehyde consistently low?
The primary challenge with 3-aminopropionaldehyde is its bifunctional nature. The aldehyde group is highly susceptible to self-condensation (aldol reaction) and polymerization, especially under basic conditions which are often used for Boc protection. This leads to the consumption of starting material and the formation of a complex mixture of byproducts, significantly lowering the yield of the desired N-Boc product.
Q2: What are the most common side reactions to be aware of?
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Aldol Condensation/Polymerization: The aldehyde moiety can react with itself, particularly in the presence of a base.
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Intramolecular Cyclization: The amine and aldehyde can react to form an unstable cyclic imine.
-
Di-Boc Protection: Like other primary amines, over-protection can occur if an excess of Boc-anhydride ((Boc)₂O) and a strong base are used.[1][2] To avoid this, use a controlled stoichiometry of (Boc)₂O, typically around 1.05-1.1 equivalents.[2]
Q3: Is a base necessary for this reaction? Which one should I use?
While a base can accelerate the reaction, strong bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are generally not recommended as they can significantly promote aldehyde side reactions.[1]
-
Milder Bases: If a base is required (e.g., when starting from an amine salt), a mild inorganic base like sodium bicarbonate (NaHCO₃) in a biphasic system is a safer choice.[3]
-
Base-Free Conditions: The reaction can proceed without an added base, as the tert-butoxide generated as a byproduct is sufficient to deprotonate the amine.[1] For this sensitive substrate, base-free or mildly basic conditions are preferable.
Q4: What is the optimal solvent for protecting 3-aminopropionaldehyde?
Dry, aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are recommended. These solvents minimize the risk of side reactions involving the aldehyde. Protic solvents like methanol or water can lead to the formation of hemiacetals or acetals and may not be ideal.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the experiment.
| Problem | Probable Cause | Recommended Solution |
| Low to No Yield & Complex Product Mixture | Aldehyde self-reaction (polymerization or aldol condensation) is the most likely cause. | Primary Recommendation: Use 3-aminopropionaldehyde diethyl acetal as the starting material. This protects the aldehyde, preventing side reactions. The Boc protection can be performed on the stable amino acetal, followed by acidic deprotection of the acetal if the free aldehyde is required. Alternative: If using the free aldehyde, perform the reaction at a low temperature (0 °C to -10 °C) and add the (Boc)₂O solution slowly. Avoid strong bases. |
| Reaction is Very Slow or Stalls | If starting from an amine salt (e.g., hydrochloride), the amine is protonated and not sufficiently nucleophilic. | Add one equivalent of a mild base like NaHCO₃ to the amine salt solution and stir before slowly adding the (Boc)₂O.[3] Ensure all reagents and solvents are anhydrous.[2] |
| Formation of a White Precipitate (Di-Boc Product) | Excessive (Boc)₂O or the use of a strong base.[2] | Reduce the amount of (Boc)₂O to 1.05-1.1 equivalents.[2] Avoid using catalytic DMAP or strong organic bases.[1] |
| Difficult Work-up and Purification | Emulsion formation during aqueous extraction or residual (Boc)₂O in the product. | To break emulsions, add brine (saturated NaCl solution) to the aqueous layer.[1] To remove unreacted (Boc)₂O, a mild basic wash (e.g., 5% NaHCO₃ solution) can be used to hydrolyze the anhydride.[1] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor reaction outcomes.
Caption: A decision-making workflow for troubleshooting N-Boc protection.
Data Presentation
While yield data for the unstable 3-aminopropionaldehyde is highly variable, the table below illustrates the effect of reaction conditions on the N-Boc protection of a model primary amine (benzylamine) to demonstrate key principles.
| Entry | Base (equiv.) | Solvent | Temp. (°C) | (Boc)₂O (equiv.) | Approx. Yield (%) | Notes |
| 1 | NaHCO₃ (1.5) | Dioxane/H₂O | 25 | 1.1 | >95 | Standard, reliable conditions for stable amines.[3] |
| 2 | None | H₂O/Acetone | 25 | 1.2 | >90 | Catalyst-free conditions can be highly effective.[1] |
| 3 | TEA (1.5) | DCM | 25 | 1.1 | >95 | Effective, but TEA may induce side reactions with sensitive substrates. |
| 4 | DMAP (0.1) | DCM | 25 | 1.1 | >98 | Catalytic DMAP accelerates the reaction but increases risks of side reactions.[2] |
Experimental Protocols
Method 1: Recommended Protocol using Acetal Protection
This method avoids the instability of the free aldehyde and is the most reliable route to obtaining the target molecule in high yield.
Caption: Recommended synthetic workflow using an acetal protecting group.
Procedure:
-
Dissolve 3-aminopropionaldehyde diethyl acetal (1 equivalent) in dichloromethane (DCM).
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).
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Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected acetal.
-
If the free aldehyde is desired, the acetal can be deprotected under mild acidic conditions (e.g., dilute HCl or TFA in a biphasic system).
Method 2: Direct Protection of 3-Aminopropionaldehyde (High-Risk)
This method is challenging but may be attempted if the acetal precursor is unavailable. Success depends heavily on careful control of reaction conditions.
Procedure:
-
Dissolve 3-aminopropionaldehyde (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve (Boc)₂O (1.05 equivalents) in a small amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the cold amine solution over 30-60 minutes.
-
Allow the reaction to stir at 0 °C and monitor carefully by TLC. Do not let the reaction warm to room temperature until the starting material is consumed.
-
Perform an aqueous work-up as described in Method 1. Purification by flash column chromatography on silica gel is often necessary.[1]
References
preventing polymerization of Boc-3-aminopropionaldehyde during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of Boc-3-aminopropionaldehyde during storage.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-3-aminopropionaldehyde polymerizing during storage?
A1: Boc-3-aminopropionaldehyde, like many aliphatic aldehydes, is susceptible to polymerization, especially under certain conditions. The aldehyde group can undergo nucleophilic attack by another aldehyde molecule, initiating a chain reaction that forms a polyacetal structure. This process can be catalyzed by trace amounts of acid or base, and is often accelerated by improper storage temperatures. Aldehydes are known to be thermally unstable and can polymerize at low temperatures.
Q2: What are the ideal storage conditions to prevent polymerization?
A2: To minimize polymerization, Boc-3-aminopropionaldehyde should be stored under cold, dry, and inert conditions. The primary goal is to inhibit both catalytic and temperature-induced polymerization.
Q3: Can I reverse the polymerization if my sample has already solidified?
A3: Reversing the polymerization of aliphatic aldehydes can be challenging due to their inherent thermal instability. Heating the polymer to depolymerize it can be attempted, as polyaldehydes have a "ceiling temperature" above which the monomer is favored. However, this must be done with extreme caution, as the Boc protecting group is sensitive to heat and acidic conditions, which could lead to its removal or other side reactions. Gentle heating under a vacuum or in an inert atmosphere is a potential strategy, but success is not guaranteed.
Q4: Are there any recommended stabilizers I can add to my Boc-3-aminopropionaldehyde sample?
A4: While specific stabilizers for Boc-3-aminopropionaldehyde are not extensively documented, general stabilizers for aliphatic aldehydes may be effective. These include low concentrations of radical inhibitors like hydroquinone or phenolic antioxidants such as BHT (butylated hydroxytoluene). Additionally, very small amounts of basic compounds like triethanolamine or alkali metal hydroxides have been used to stabilize other aliphatic aldehydes.[1][2] However, the compatibility of these stabilizers with the Boc protecting group and downstream applications must be carefully considered. It is recommended to test any stabilizer on a small scale first.
Troubleshooting Guide
This guide addresses specific issues you might encounter with Boc-3-aminopropionaldehyde.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| White precipitate or solid formation in the vial upon storage. | Polymerization of the aldehyde. | 1. Confirm the identity of the precipitate as a polymer using analytical techniques such as NMR or IR spectroscopy. The polymer will show characteristic polyacetal peaks. 2. Attempt gentle heating of a small sample under an inert atmosphere to see if depolymerization occurs. Monitor for any degradation of the Boc group. 3. If depolymerization is unsuccessful, the material may be unusable for reactions requiring the monomeric aldehyde. |
| Inconsistent results in reactions using Boc-3-aminopropionaldehyde. | Partial polymerization of the starting material, leading to inaccurate concentration measurements and the presence of unreactive polymer. | 1. Before use, carefully inspect the vial for any signs of solidification or increased viscosity. 2. If polymerization is suspected, attempt to purify the material by dissolving it in a minimal amount of an appropriate solvent and precipitating the polymer by adding a non-solvent, though this may be difficult. 3. Consider preparing the aldehyde fresh before use if storage issues persist. |
| Loss of the Boc protecting group during storage or handling. | Exposure to acidic conditions or excessive heat. | 1. Ensure all storage containers and handling equipment are free of acidic residues. 2. Avoid prolonged exposure to elevated temperatures. 3. Store under an inert atmosphere to prevent the formation of acidic impurities through oxidation. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Inert Atmosphere: Before sealing, flush the vial containing Boc-3-aminopropionaldehyde with a dry, inert gas such as argon or nitrogen to displace air and moisture.
-
Sealing: Use a vial with a secure, airtight cap, preferably with a PTFE liner.
-
Temperature: Store the vial at -20°C for long-term storage. For frequent use, storage at 2-8°C may be acceptable for short periods, but the risk of polymerization increases.
-
Desiccation: Place the sealed vial inside a desiccator containing a suitable desiccant to protect it from ambient moisture.
Protocol 2: Small-Scale Depolymerization Test
Caution: This procedure should be performed in a well-ventilated fume hood.
-
Place a small amount (e.g., 10-20 mg) of the polymerized material into a small, dry flask equipped with a magnetic stir bar.
-
Connect the flask to a vacuum line or an inert gas manifold.
-
While stirring, gently heat the flask in a temperature-controlled oil bath, starting at a low temperature (e.g., 40-50°C).
-
Slowly increase the temperature in small increments (5-10°C) and observe for any changes in the material's appearance (e.g., melting, liquefaction).
-
Monitor the process closely for any signs of decomposition (e.g., color change, gas evolution).
-
If depolymerization occurs, the resulting liquid can be carefully collected. Its identity and purity should be confirmed by analytical methods (e.g., NMR) before use.
Visualizations
Caption: Recommended workflow for the proper storage of Boc-3-aminopropionaldehyde.
Caption: Logical steps for troubleshooting polymerized Boc-3-aminopropionaldehyde.
References
Technical Support Center: Troubleshooting Failed Reductive Amination with Tert-butyl N-(3-oxopropyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reductive amination of tert-butyl N-(3-oxopropyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reductive amination of this compound?
A1: The reductive amination of this compound is a two-step process that occurs in a single pot. First, the aldehyde group of the carbamate reacts with a primary or secondary amine to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine or iminium ion. In the second step, a reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the imine or iminium ion to the desired amine product.[1][2]
Q2: Which reducing agent is most suitable for this reaction?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a highly recommended reducing agent for the reductive amination of aldehydes like this compound.[3][4][5] It is mild, selective for the iminium ion over the starting aldehyde, and effective in aprotic solvents.[3][4][5] While other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used, STAB is often preferred due to its lower toxicity.[3] Sodium borohydride (NaBH₄) is a stronger reducing agent and may reduce the starting aldehyde, so it is typically added after the imine has had sufficient time to form.[6]
Q3: What are the optimal reaction conditions for the reductive amination of this compound?
A3: Optimal conditions can vary depending on the specific amine used. However, a good starting point is to use an aprotic solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM).[6][7] The reaction is typically run at room temperature. For less reactive amines or sterically hindered substrates, gentle heating may be necessary.[1] Maintaining a mildly acidic pH (around 4-6) can facilitate imine formation.[1]
Troubleshooting Guide
Low or No Product Yield
Q4: I am observing a very low yield or no formation of my desired product. What are the potential causes and how can I troubleshoot this?
A4: Low or no product yield is a common issue in reductive amination and can be attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Inefficient Imine/Iminium Ion Formation: The equilibrium between the starting materials and the imine intermediate may not be favorable.
-
Solution: To drive the equilibrium towards the imine, consider adding a dehydrating agent like molecular sieves (3Å or 4Å).[8] You can also try performing the reaction at a slightly elevated temperature to facilitate water removal.
-
-
Decomposition of the Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.
-
Solution: Ensure that your solvent is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored STAB.
-
-
Sub-optimal pH: The pH of the reaction mixture is crucial for imine formation.
-
Steric Hindrance: If either the amine or the aldehyde is sterically hindered, the reaction rate can be significantly reduced.[1]
-
Solution: Increasing the reaction temperature or extending the reaction time may help overcome steric hindrance.[1]
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Molar Mass ( g/mol ) | Key Characteristics | Recommended Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | Mild and selective for iminium ions; moisture-sensitive.[3][4][5] | DCE, THF, DCM, Dioxane[6] |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | Mild reducing agent; effective at slightly acidic pH; toxic.[1] | Methanol, Ethanol[6] |
| Sodium Borohydride | NaBH₄ | 37.83 | Stronger reducing agent; can reduce aldehydes and ketones.[6] | Methanol, Ethanol |
Table 2: Typical Reaction Parameters for Reductive Amination with STAB
| Parameter | Recommended Range | Notes |
| Amine (eq.) | 1.0 - 1.2 | A slight excess of the amine can help drive the reaction. |
| Aldehyde (eq.) | 1.0 | Typically the limiting reagent. |
| STAB (eq.) | 1.5 - 2.0 | An excess is used to ensure complete reduction.[3] |
| Temperature (°C) | 20 - 50 | Room temperature is usually sufficient; gentle heating may be required for slow reactions.[1] |
| Reaction Time (h) | 1 - 24 | Monitor by TLC or LC-MS for completion.[3] |
Experimental Protocols
Protocol: General Procedure for the Reductive Amination of this compound with a Primary Amine using Sodium Triacetoxyborohydride
This is a representative protocol and may require optimization for specific amines.
Materials:
-
This compound
-
Primary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous DCE or THF, stir the mixture at room temperature for 5-10 minutes.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
The crude product can be purified by silica gel column chromatography if necessary.
Mandatory Visualizations
Caption: Experimental workflow for reductive amination.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
optimizing Wittig reaction stereoselectivity with Boc-protected aldehydes
Welcome to the technical support center for optimizing the stereoselectivity of the Wittig reaction with N-Boc-protected aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Question 1: Why am I getting a low E/Z isomer ratio (poor stereoselectivity) in my reaction?
Answer: Poor stereoselectivity is a common issue. The primary factor influencing the E/Z ratio is the nature of the phosphorus ylide used.
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Ylide Type: To favor the formation of the (E)-alkene, you must use a stabilized ylide . Stabilized ylides contain an electron-withdrawing group (EWG) adjacent to the negatively charged carbon (e.g., an ester, ketone, or nitrile).[1][2] This stability allows the reaction intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which decomposes to the (E)-alkene.[2] Unstabilized ylides (e.g., those with alkyl groups) react under kinetic control and predominantly yield the (Z)-alkene.[2][3]
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Reaction Conditions: For stabilized ylides, ensure your reaction conditions allow for this equilibration. This typically involves using aprotic, non-polar solvents and avoiding lithium-based reagents, which can interfere with the stereochemical outcome.[3][4]
Troubleshooting Steps:
-
Confirm Ylide Structure: Ensure your chosen phosphonium salt will generate a stabilized ylide (e.g., (triphenylphosphoranylidene)acetate).
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Use Salt-Free Conditions: If using strong bases like n-butyllithium (n-BuLi), be aware that the resulting lithium salts can negatively impact E-selectivity.[4] Consider using sodium or potassium bases (e.g., NaH, KHMDS, KOtBu) to generate the ylide.
-
Optimize Solvent: While THF is common, consider less polar solvents to potentially enhance E-selectivity. Some studies have shown that aqueous media can be surprisingly effective for stabilized ylides, leading to high E-selectivity.[5][6]
Question 2: My reaction yield is very low. What are the potential causes and solutions?
Answer: Low yields can stem from several factors related to the stability of your reactants and the reaction conditions.
-
Aldehyde Instability: N-Boc-protected α-amino aldehydes can be prone to decomposition, oxidation, or polymerization, especially under harsh conditions.[3][4] The α-proton is acidic and can be removed by strong bases, leading to racemization or side reactions.
-
Ylide Instability: While stabilized ylides are generally more robust than unstabilized ones, they can still degrade over time, especially in the presence of moisture or oxygen.[2]
-
Base Sensitivity: The Boc-protecting group or other functional groups on your aldehyde may be sensitive to the strong base used to generate the ylide. A very mild base may be required.
-
Steric Hindrance: While less of an issue for aldehydes than ketones, significant steric bulk near the carbonyl group can slow down the reaction.[3][4]
Troubleshooting Steps:
-
Use Fresh Aldehyde: Use the Boc-protected aldehyde immediately after preparation or purification.
-
Generate Ylide In Situ: A common strategy to address ylide instability is to generate it in the presence of the aldehyde.[7] This allows the ylide to react immediately as it is formed.
-
Switch to a Milder Base: For base-sensitive aldehydes, strong bases like BuLi or NaH can cause problems. A milder base can be highly effective. For instance, using a basic resin like Amberlite has been shown to promote the reaction of N-Boc-protected aldehydes with high yields and selectivity, preventing racemization.[8]
-
Reaction Temperature: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions, then allow the reaction with the aldehyde to warm to room temperature.
-
Consider a One-Pot Aqueous Protocol: For stabilized ylides, a one-pot reaction mixing triphenylphosphine, an α-bromoester, and the aldehyde in an aqueous sodium bicarbonate solution can give excellent yields.[6]
Question 3: I am observing racemization of the chiral center alpha to the aldehyde. How can I prevent this?
Answer: Racemization occurs when the acidic proton at the α-carbon (the stereocenter) is removed by the base. This is a significant risk when using strong bases.
Solution: The most effective strategy is to use a mild base that is strong enough to deprotonate the phosphonium salt but not the α-carbon of the Boc-protected aldehyde.
-
Recommended Base: An ion-exchange resin, such as Amberlite® IRA-400 (OH⁻ form), has been successfully used to perform this reaction without racemization.[8] The solid-phase base offers a locally high concentration of base to form the ylide while maintaining overall mild conditions in the solution, thus preserving the stereointegrity of the aldehyde.
Data Summary: Factors Influencing E/Z Selectivity
The following table summarizes the expected stereochemical outcome based on key reaction parameters when using Boc-protected aldehydes.
| Parameter | Condition | Expected Outcome | Rationale |
| Ylide Type | Stabilized (e.g., Ph₃P=CHCO₂Et) | High (E)-selectivity | Reversible oxaphosphetane formation allows thermodynamic control.[2] |
| Unstabilized (e.g., Ph₃P=CHCH₃) | High (Z)-selectivity | Irreversible, kinetically controlled reaction favors the syn-oxaphosphetane.[2][3] | |
| Semi-stabilized (e.g., Ph₃P=CHPh) | Poor E/Z selectivity | Intermediate reactivity leads to a mix of kinetic and thermodynamic control.[3] | |
| Base/Additives | Lithium-containing (e.g., n-BuLi) | Decreased (E)-selectivity | Li⁺ salts can complex with intermediates, altering the transition state geometry.[3][4] |
| Salt-Free (e.g., NaH, KHMDS) | Enhanced (E)-selectivity | Prevents salt effects, leading to the thermodynamically preferred pathway.[9][10] | |
| Mild Resin Base (e.g., Amberlite) | High (E)-selectivity | Effectively generates the ylide without causing racemization or side reactions.[8] | |
| Solvent | Aprotic Non-polar (e.g., THF, Toluene) | Good (E)-selectivity | Standard conditions that favor the thermodynamic pathway for stabilized ylides.[3] |
| Aqueous Media (e.g., H₂O/NaHCO₃) | High (E)-selectivity | Surprisingly effective for stabilized ylides, often accelerating the reaction.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for E-Selective Wittig Reaction with a Stabilized Ylide
This protocol is designed for the reaction of an N-Boc-protected α-amino aldehyde with a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, using a mild resin base to prevent racemization.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-Boc-protected aldehyde (1.0 equiv.) and the stabilized phosphonium salt (1.1 equiv.).
-
Add Base and Solvent: Add Amberlite® IRA-400 (OH⁻ form) resin (approx. 1.5 g per mmol of aldehyde) and a suitable solvent (e.g., DMF or THF).[8]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 10-18 hours).
-
Workup: Filter the reaction mixture to remove the resin, washing the resin with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired (E)-alkene.
Protocol 2: Salt-Free Ylide Generation and Reaction
This protocol uses a potassium-based reagent to avoid lithium salts.
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.2 equiv.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add Base: Add potassium tert-butoxide (KOtBu) (1.1 equiv.) portion-wise to the suspension. Stir the mixture for 1 hour at 0 °C. A color change (typically to deep yellow or orange) indicates ylide formation.
-
Aldehyde Addition: Dissolve the N-Boc-protected aldehyde (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quenching and Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography.
Visualized Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the stereoselectivity of your Wittig reaction.
Caption: Troubleshooting workflow for Wittig reaction optimization.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions of Tert-butyl N-(3-oxopropyl)carbamate in basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl N-(3-oxopropyl)carbamate, focusing on potential side reactions under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under basic conditions?
The tert-butoxycarbonyl (Boc) protecting group is generally stable to a wide range of basic conditions. However, the aldehyde functional group within the molecule is susceptible to base-mediated side reactions. The primary concern is not the cleavage of the Boc group, but the reactivity of the enolizable aldehyde.
Q2: What are the most common side reactions of this compound in the presence of a base?
The most prevalent side reactions involve the aldehyde functionality and are typically base-catalyzed. These include:
-
Self-Condensation (Aldol Addition): Two molecules of the carbamate can react with each other to form a β-hydroxy aldehyde dimer.
-
Aldol Condensation: The initial aldol addition product can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated aldehyde. This is particularly favorable if the reaction is heated.
-
Cannizzaro Reaction (Disproportionation): In the absence of α-hydrogens, aldehydes can undergo disproportionation in the presence of a strong base to yield a primary alcohol and a carboxylic acid. However, since this compound possesses α-hydrogens, this reaction is less likely but can occur under specific conditions with certain non-enolizable impurities.
Q3: How can I detect the formation of these side products?
The formation of side products can be monitored using standard analytical techniques:
-
Thin Layer Chromatography (TLC): Side products will appear as new spots with different Rf values compared to the starting material. The dimeric products will typically have lower Rf values.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify the molecular weights of the starting material and any new products formed, confirming the presence of dimers or dehydrated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the side products. For example, the appearance of new aldehyde and hydroxyl protons, as well as signals in the vinyl region for the condensation product, would be indicative of side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound under basic conditions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of multiple byproducts. | Self-condensation of the aldehyde. The basic conditions are promoting the formation of aldol addition and condensation products. | - Lower the reaction temperature: Perform the reaction at 0°C or below to minimize the rate of self-condensation. - Use a non-nucleophilic, sterically hindered base: Bases like lithium diisopropylamide (LDA) or potassium tert-butoxide can favor deprotonation without acting as nucleophiles themselves. However, their high basicity might not be compatible with all reaction partners. - Control stoichiometry and addition rate: If reacting with another electrophile, consider adding the this compound slowly to a solution of the base and the other reactant to keep its instantaneous concentration low. |
| A new, less polar spot appears on TLC, which becomes more prominent with heating. | Dehydration of the aldol addition product. The initial β-hydroxy aldehyde is eliminating water to form a more stable α,β-unsaturated aldehyde. | - Avoid elevated temperatures: Maintain a low reaction temperature throughout the experiment and workup. - Use milder basic conditions: If possible, use a weaker base (e.g., triethylamine, diisopropylethylamine) or a shorter reaction time to reduce the extent of dehydration. |
| Complex mixture of products observed by LC-MS, including oligomers. | Polymerization. Uncontrolled aldol condensations can lead to the formation of higher molecular weight oligomers. | - Optimize base concentration: Use the minimum effective concentration of the base. - Shorten reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired transformation is complete. |
Illustrative Data on Side Product Formation
The following table provides representative data on the potential distribution of products based on reaction conditions. Note: This data is illustrative and actual results may vary depending on the specific substrate, base, solvent, and temperature.
| Base | Temperature (°C) | Starting Material (%) | Desired Product (%) | Aldol Adduct (%) | Aldol Condensation Product (%) |
| NaOH (1 M aq.) | 25 | 10 | 40 | 35 | 15 |
| NaOH (1 M aq.) | 50 | 5 | 20 | 25 | 50 |
| Triethylamine | 25 | 60 | 30 | 8 | 2 |
| LDA in THF | -78 | 5 | 90 | <5 | 0 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Self-Condensation in a Reaction with an Electrophile
This protocol describes a general method for reacting this compound with an electrophile under basic conditions while minimizing self-condensation.
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
-
Reagent Preparation: Dissolve the electrophile and a suitable non-nucleophilic base (e.g., LDA, freshly prepared) in an anhydrous aprotic solvent (e.g., THF) and cool the solution to the desired temperature (typically -78°C to 0°C).
-
Slow Addition: Prepare a solution of this compound in the same anhydrous solvent. Add this solution dropwise to the cooled solution of the electrophile and base over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS by periodically quenching small aliquots with a saturated aqueous solution of ammonium chloride.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Side Reactions of this compound in Basic Conditions
Caption: Base-catalyzed side reactions of this compound.
Diagram 2: Experimental Workflow to Minimize Self-Condensation
Caption: Workflow for minimizing self-condensation side reactions.
column chromatography conditions for purifying Tert-butyl N-(3-oxopropyl)carbamate
Technical Support Center: Purification of Tert-butyl N-(3-oxopropyl)carbamate
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of this compound using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? The most common stationary phase for this type of purification is silica gel (230-400 mesh).[1] However, because the compound contains an aldehyde, which can be sensitive to the acidic nature of silica gel, neutral alumina can be used as an alternative if compound degradation is observed.[2]
Q2: How do I determine the best mobile phase (eluent) for my column? The ideal mobile phase should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[3] A common starting solvent system is a mixture of hexane and ethyl acetate.[1] The ratio should be adjusted to provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally results in good separation on a column.[1]
Q3: Is this compound stable on silica gel? The compound contains two potentially sensitive functional groups:
-
N-Boc group: The tert-butoxycarbonyl (Boc) protecting group is stable under neutral and basic conditions but is labile and can be cleaved under acidic conditions.[4] Since standard silica gel is slightly acidic, prolonged exposure can potentially lead to some degradation.
-
Aldehyde group: Aldehydes can sometimes undergo side reactions on silica gel, such as acetal formation if alcohol solvents are used, or other acid-catalyzed reactions.[2]
If you suspect instability, you can perform a 2D TLC test or consider deactivating the silica gel with a base like triethylamine.[5][6]
Q4: Can I use an alcohol-based solvent like methanol or ethanol in my mobile phase? It is generally advisable to avoid alcohol-based solvent systems.[2] Silica gel can act as a mild Lewis acid, potentially catalyzing the formation of hemiacetals or acetals between your aldehyde and the alcohol solvent, which complicates the purification process.[2]
Q5: What is "dry loading" and when should I use it? Dry loading is a technique where the crude sample is dissolved in a suitable solvent, mixed with a small amount of dry silica gel, and the solvent is then evaporated to yield a free-flowing powder.[7] This powder is then carefully added to the top of the packed column. This method is highly recommended if your compound has poor solubility in the chosen mobile phase, as it helps ensure a narrow, evenly distributed starting band, leading to better separation.[1][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column. | 1. The mobile phase is too non-polar. 2. The compound has degraded or irreversibly adsorbed to the silica gel.[6] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture). 2. After the run, try flushing the column with a very polar solvent like 100% methanol (a "methanol purge") to see if any material elutes.[5] To check for degradation, run a 2D TLC to see if the compound is stable on silica.[6] |
| Poor separation between the product and impurities. | 1. The mobile phase composition is not optimal.[1] 2. The column was overloaded with the crude sample.[1] 3. The sample was not loaded in a narrow band.[7] | 1. Perform a systematic TLC screen with different solvent systems to find one that maximizes the Rf difference between your product and the impurities.[1] 2. As a general rule, load an amount of crude material that is 1-2% of the total weight of the silica gel used.[1] 3. Use a "dry loading" technique or dissolve the sample in the absolute minimum amount of solvent for loading.[1][7] |
| The product band is streaking or tailing. | 1. The compound is interacting too strongly with the acidic silica gel.[1] 2. The compound may be slowly degrading during elution.[1] | 1. Add a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica gel. This is particularly effective for basic compounds.[1][2] 2. Consider switching to a less acidic stationary phase like neutral alumina. |
| All collected fractions are mixed, despite a good separation on TLC. | 1. The flow rate is too fast, preventing proper equilibration between the stationary and mobile phases.[7] 2. The column was packed improperly, leading to channeling. | 1. Reduce the flow rate by adjusting the stopcock. A common guideline is a drop rate of about one drop per second. 2. Ensure the column is packed evenly without any air bubbles or cracks.[3] |
Data Presentation: Recommended Purification Parameters
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Neutral alumina is a suitable alternative if acid sensitivity is an issue.[2] |
| Mobile Phase | Hexane / Ethyl Acetate | The ratio must be optimized via TLC. A starting point could be 9:1 or 4:1 (Hexane:EtOAc).[1] |
| Target Rf Value | ~0.2 - 0.4 | This range typically provides the best separation in column chromatography.[1] |
| Mobile Phase Additive | 0.1 - 1% Triethylamine (Et₃N) | Recommended if significant peak tailing is observed.[1] |
| Sample Loading | 1-2 g crude per 100 g silica | Overloading leads to poor separation.[1] |
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine the optimal mobile phase composition by running TLC plates of your crude material with various ratios of hexane and ethyl acetate. Identify the solvent system that gives your target product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing:
-
Select a glass column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column, ensuring it packs evenly without air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica bed.[1]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane).
-
Add silica gel (approximately 10-20 times the mass of your sample) to this solution.[7]
-
Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance when adding eluent.[7]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a consistent flow rate; if the rate is too slow, diffusion can cause band broadening, and if it's too fast, separation efficiency will be reduced.[7]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: A workflow diagram for troubleshooting common column chromatography issues.
Caption: Key factors influencing the successful purification of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
analytical methods for determining the purity of Tert-butyl N-(3-oxopropyl)carbamate
A comprehensive guide to the is essential for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the primary analytical techniques, complete with experimental protocols and data presentation, to ensure the quality and reliability of this important chemical intermediate.
While specific, validated analytical methods for Tert-butyl N-(3-oxopropyl)carbamate are not extensively published, the analytical strategies employed for the closely related compound, Tert-butyl (3-aminopropyl)carbamate, are highly applicable.[1] Adjustments to these methods are necessary to account for the differences in chemical properties between an aldehyde and an amine. The primary methods for purity determination include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the availability of instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.[1] | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[1] |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).[1] | Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm).[1] | Not applicable. |
| Key Advantages | - High resolution and quantitative accuracy.- Suitable for non-volatile and thermally labile compounds.[1] | - High sensitivity and selectivity.- Excellent for identifying unknown volatile impurities.[1] | - Primary ratio method, high accuracy.- Non-destructive.- No analyte-specific reference standard needed.[1] |
| Limitations | - May require derivatization for compounds without a strong UV chromophore.- Potential for peak tailing with the aldehyde group. | - Analyte must be volatile or amenable to derivatization.- Potential for thermal degradation of the carbamate.[1] | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on those for Tert-butyl (3-aminopropyl)carbamate and have been adapted for this compound.[1] Optimization for specific instrumentation and laboratory conditions may be required.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities. Due to the weak UV absorbance of the aldehyde and carbamate groups, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary for high sensitivity.
-
Instrumentation : HPLC system with a UV detector or a universal detector (CAD/ELSD).
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for MS compatibility) or trifluoroacetic acid (for UV detection).[1]
-
A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[1]
-
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30 °C.[1]
-
Detection : UV at 210 nm or by CAD/ELSD.[1]
-
Injection Volume : 10 µL.[1]
-
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents. The aldehyde group may require derivatization to improve volatility and chromatographic performance.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.[1]
-
Chromatographic Conditions :
-
Column : A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program : Initial temperature: 50 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold: 5 minutes at 280 °C.[1]
-
Injector Temperature : 250 °C.[1]
-
Injection Mode : Split (e.g., 50:1) or splitless, depending on the required sensitivity.[1]
-
Injection Volume : 1 µL.[1]
-
-
Mass Spectrometry Conditions :
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.[1]
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This is a primary analytical method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself.[1]
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Experimental Parameters :
-
Pulse Program : A standard single-pulse experiment with a calibrated 90° pulse.[1]
-
Relaxation Delay (d1) : At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.[1]
-
Number of Scans (ns) : Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[1]
-
-
Sample Preparation :
-
Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube for analysis.
-
Visualization of Experimental Workflows
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Purity Analysis.
Potential Impurities
The synthesis of this compound typically involves the oxidation of Tert-butyl N-(3-hydroxypropyl)carbamate. Potential impurities could include:
-
Starting Material : Unreacted Tert-butyl N-(3-hydroxypropyl)carbamate.
-
Over-oxidation Product : The corresponding carboxylic acid, 3-(tert-butoxycarbonylamino)propanoic acid.
-
By-products from protecting group cleavage : 3-Aminopropanal or related degradation products.
-
Residual Solvents : Solvents used in the synthesis and purification steps.
A thorough purity analysis should aim to separate and quantify the main component from these potential impurities. The selection of the most appropriate analytical method will be crucial in achieving accurate and reliable purity determination for this compound, ensuring its suitability for downstream applications in research and development.
References
A Comparative Guide to the HPLC and GC-MS Analysis of Tert-butyl N-(3-oxopropyl)carbamate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of reactive intermediates like Tert-butyl N-(3-oxopropyl)carbamate is crucial for ensuring the integrity of synthetic pathways and the quality of final pharmaceutical products. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this Boc-protected aldehyde. The information presented herein is supported by detailed experimental protocols and comparative performance data to aid in method selection and implementation.
Given the aldehyde functionality of this compound, direct analysis can be challenging due to potential instability and poor chromatographic behavior. Therefore, both methods discussed involve a derivatization step to enhance analyte stability, volatility (for GC-MS), and detectability.
Comparison of Analytical Methodologies
The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
| Parameter | HPLC with UV Detection | GC-MS |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance after derivatization. | Separation of volatile compounds in the gas phase followed by mass-based detection and quantification after derivatization. |
| Derivatization Agent | 2,4-Dinitrophenylhydrazine (DNPH) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |
| Primary Application | Quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. |
| Advantages | Robust and widely available instrumentation.[1][2] | High sensitivity and selectivity, excellent for impurity profiling.[3] |
| Limitations | Lower sensitivity compared to GC-MS; derivatization is required for sensitive UV detection.[4] | Requires a derivatization step to improve volatility and thermal stability; potential for thermal degradation of the analyte.[5] |
Quantitative Performance Data
The following table summarizes the typical quantitative performance parameters for the analysis of this compound using the described HPLC-UV and GC-MS methods.
| Performance Metric | HPLC-UV (DNPH Derivatization) | GC-MS (PFBHA Derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~1.5 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (Recovery) | 98-102% | 95-105% |
Experimental Protocols
Detailed methodologies for sample preparation, derivatization, and instrumental analysis are provided below.
HPLC-UV Method with DNPH Derivatization
This method is suitable for the quantification of this compound in various sample matrices.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the sample containing this compound.
-
Dissolve the sample in 10 mL of acetonitrile.
-
To 1 mL of the sample solution, add 1 mL of a 0.2% solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
-
Vortex the mixture and allow it to react at room temperature for 1 hour.
-
Dilute the derivatized solution to a final concentration suitable for HPLC analysis with the mobile phase.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
0-15 min, 50-90% B
-
15-20 min, 90% B
-
20-21 min, 90-50% B
-
21-25 min, 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 360 nm.[2]
-
Injection Volume: 10 µL.
GC-MS Method with PFBHA Derivatization
This method offers high sensitivity and is ideal for trace-level analysis and impurity identification.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 5 mg of the sample containing this compound.
-
Dissolve the sample in 5 mL of a suitable solvent (e.g., ethyl acetate).
-
To 1 mL of the sample solution, add 100 µL of a 15 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.
-
Collect the upper hexane layer for GC-MS analysis.
2. GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Conclusion
Both HPLC-UV with DNPH derivatization and GC-MS with PFBHA derivatization are viable and robust methods for the analysis of this compound. The HPLC method is well-suited for routine quality control and quantification of the main component, offering excellent precision and accuracy. For applications requiring higher sensitivity, such as impurity profiling or trace analysis, the GC-MS method is the preferred choice. The selection of the most appropriate technique should be based on the specific analytical requirements, including the desired level of sensitivity, the nature of the sample matrix, and the analytical instrumentation available.
References
A Comparative Guide to the Absolute Purity Determination of Boc-3-aminopropionaldehyde: qNMR vs. Chromatographic Methods
In the landscape of pharmaceutical development and chemical research, the precise determination of the purity of starting materials and intermediates is paramount. Boc-3-aminopropionaldehyde, a key building block in organic synthesis, is no exception. Its purity directly influences reaction yields, impurity profiles, and the overall quality of the final product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the absolute purity assessment of Boc-3-aminopropionaldehyde.
Overview of Analytical Techniques
Quantitative NMR (qNMR) stands out as a primary analytical method capable of determining the absolute purity of a substance without the need for an identical reference standard of the analyte.[1][2] The quantification is based on the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal.[3] By using a certified internal standard of known purity, the absolute purity of the target analyte can be accurately calculated.[4]
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity analysis in the pharmaceutical industry.[5] It separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[6] When coupled with a suitable detector (e.g., UV-Vis, ELSD, CAD), HPLC offers high resolution and sensitivity for quantifying impurities.[7] However, for absolute quantification, a well-characterized reference standard of the analyte is typically required.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[1] It separates components in the gas phase based on their interaction with a stationary phase. While highly effective for detecting and quantifying volatile impurities, such as residual solvents, its application to Boc-3-aminopropionaldehyde, which may have limited thermal stability, requires careful method development, often involving derivatization to increase volatility and stability.[8]
Comparative Performance Data
The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC for the purity analysis of a compound like Boc-3-aminopropionaldehyde. The data presented is illustrative, based on the general capabilities of each technique.
| Parameter | Quantitative ¹H-NMR (qNMR) | Reverse-Phase HPLC (RP-HPLC) with UV Detection | Gas Chromatography (GC) with FID Detection |
| Principle | Direct proportionality between signal integral and number of nuclei.[3] | Differential partitioning between stationary and mobile phases.[6] | Separation of volatile compounds in the gas phase.[1] |
| Primary Use | Absolute purity determination and structural confirmation.[1] | Routine purity analysis and quantification of non-volatile impurities. | Analysis of volatile impurities and residual solvents. |
| Quantification | Absolute (with a certified internal standard).[4] | Relative (requires analyte-specific reference standard for absolute purity).[1] | Relative (requires analyte-specific reference standard for absolute purity).[1] |
| Accuracy | High (typically ± 1-2%). | Good (typically ± 2-5%). | Good (typically ± 2-5% for derivatized analyte). |
| Precision (RSD) | < 1% | < 2% | < 3% |
| Sample Throughput | Moderate. | High. | High. |
| Strengths | - Primary analytical method- No analyte-specific standard needed- Provides structural information. | - High resolution- Established methodology- Good for a wide range of impurities.[5] | - Excellent for volatile impurities- High sensitivity with FID. |
| Limitations | - Lower sensitivity for trace impurities- Potential for signal overlap.[5] | - Requires chromophoric impurities for UV detection- Reference standard dependent.[5] | - Analyte must be volatile or derivatized- Potential for thermal degradation.[5] |
Experimental Protocols
Objective: To determine the absolute purity of Boc-3-aminopropionaldehyde using an internal standard.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks and pipettes
-
Boc-3-aminopropionaldehyde sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the Boc-3-aminopropionaldehyde sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.[7]
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[4]
-
Ensure a flat baseline across the spectrum.
-
-
-
Data Analysis:
-
Phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of Boc-3-aminopropionaldehyde (e.g., the aldehyde proton at ~9.8 ppm or the t-butyl protons at ~1.4 ppm) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula[4]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Boc-3-aminopropionaldehyde
-
IS = Internal Standard
-
-
Objective: To determine the purity of Boc-3-aminopropionaldehyde by separating it from potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Gradient Elution: A typical gradient could be 5% B to 95% B over 20 minutes, followed by a hold and re-equilibration.[5]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Boc-3-aminopropionaldehyde sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify the peak corresponding to Boc-3-aminopropionaldehyde based on its retention time.
-
Calculate the purity using the area percent method, where the area of the main peak is divided by the total area of all peaks (excluding the solvent front) and multiplied by 100.
-
Objective: To analyze for volatile impurities and assess the purity of Boc-3-aminopropionaldehyde, potentially after derivatization.
Instrumentation and Materials:
-
GC system with a Flame Ionization Detector (FID)
-
A suitable capillary column (e.g., a low-to-mid polarity column like a 5% phenyl-methylpolysiloxane)
-
High-purity carrier gas (e.g., Helium or Hydrogen)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) if required.
Procedure:
-
Sample Preparation (with derivatization):
-
Accurately weigh a small amount of the sample (e.g., 1-2 mg) into a vial.
-
Add a suitable solvent (e.g., anhydrous acetonitrile) and the derivatization agent.
-
Heat the vial at a specific temperature (e.g., 60-80 °C) for a set time to ensure complete reaction.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas Flow: Set to an optimal linear velocity for the chosen column and carrier gas.
-
-
Data Analysis:
-
Identify the peak for the derivatized Boc-3-aminopropionaldehyde.
-
Calculate purity based on the area percent method, similar to HPLC.
-
Visualizations
Caption: Workflow for absolute purity determination by qNMR.
Caption: Logical comparison of analytical techniques.
Conclusion
The choice of analytical method for determining the purity of Boc-3-aminopropionaldehyde depends on the specific requirements of the analysis. For a definitive, absolute purity value without the need for an analyte-specific reference standard, qNMR is the superior choice, also providing valuable structural confirmation.[1] For routine quality control, high-throughput screening, and profiling of non-volatile impurities, HPLC is a robust and reliable method.[5][7] GC is best suited for the specialized task of identifying and quantifying volatile impurities, such as residual solvents, which may not be amenable to the other techniques. A comprehensive purity assessment strategy may involve the use of HPLC or GC for impurity profiling, complemented by qNMR for an accurate and precise absolute purity determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Bifunctional Linkers: Focus on Tert-butyl N-(3-oxopropyl)carbamate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, drug delivery, and proteomics, the choice of a bifunctional linker is a critical determinant of the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. This guide provides an objective comparison of Tert-butyl N-(3-oxopropyl)carbamate, an aldehyde-containing heterobifunctional linker, with other widely used alternatives. The comparison focuses on the underlying chemistries, performance characteristics, and provides supporting experimental data where available to inform the rational design of bioconjugates.
Introduction to Bifunctional Linkers
Bifunctional linkers are molecules that possess two reactive functional groups, enabling the covalent connection of two other molecules.[1] These linkers are broadly categorized as either homobifunctional, containing two identical reactive groups, or heterobifunctional, with two different reactive groups.[1] Heterobifunctional linkers are particularly valuable in complex applications like the development of antibody-drug conjugates (ADCs) as they allow for sequential and specific conjugation of distinct molecules.[1] The nature of the linker, including its length, flexibility, and the chemical stability of the bonds it forms, profoundly influences the properties of the final bioconjugate.
This compound is a heterobifunctional linker featuring a reactive aldehyde group and a tert-butyloxycarbonyl (Boc)-protected amine. The aldehyde allows for reaction with nucleophiles such as hydrazides, aminooxy groups, or primary amines (via reductive amination), while the protected amine can be deprotected for subsequent conjugation. This guide will compare the performance of this linker chemistry with two primary alternatives: aminooxy- and hydrazide-functionalized PEG linkers, which react with aldehydes to form oxime and hydrazone linkages, respectively.
Comparison of Linker Chemistries and Performance
The selection of a bifunctional linker is a trade-off between reaction kinetics, bond stability, and the specificity of the conjugation site. The following sections and tables provide a comparative overview of this compound (via reductive amination) and its alternatives.
Chemical Properties and Reaction Mechanisms
| Linker/Chemistry | Structure of Reactive Moiety | Reactive Partner | Resulting Linkage | Key Features |
| This compound (via Reductive Amination) | Aldehyde (-CHO) | Primary Amine (-NH₂) | Secondary Amine (-CH₂-NH-) | Forms a highly stable C-N single bond. Requires a reducing agent.[2] |
| Aminooxy-PEG-Linker | Aminooxy (-O-NH₂) | Aldehyde/Ketone | Oxime (-O-N=C-) | Forms a very stable oxime bond, significantly more stable than hydrazones.[3] Reaction can be catalyzed by aniline derivatives.[3] |
| Hydrazide-PEG-Linker | Hydrazide (-CO-NH-NH₂) | Aldehyde/Ketone | Hydrazone (-CO-NH-N=C-) | Forms a hydrazone bond that is relatively stable at neutral pH but susceptible to hydrolysis under acidic conditions.[4] |
Performance Comparison: Stability of Resulting Linkage
The stability of the covalent bond formed by the linker is crucial for the in vivo performance of a bioconjugate. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy.[]
| Linkage Type | Stability at Physiological pH (7.4) | Stability at Acidic pH (e.g., 5.0) | Notes |
| Secondary Amine (from Reductive Amination) | Very High | Very High | Considered a non-cleavable and highly stable linkage, suitable for applications requiring long-term stability.[6] |
| Oxime | High | High | Significantly more stable than hydrazone linkages across a range of pH values.[3] |
| Hydrazone | Moderately Stable | Labile (prone to hydrolysis) | Useful for applications requiring pH-sensitive cleavage, such as drug release in acidic endosomal compartments.[4] |
Performance Comparison: Reaction Efficiency and Conditions
| Linker Chemistry | Typical Reaction Conditions | Reaction Speed | Reported Yields | Key Considerations |
| Reductive Amination | pH 6-7, presence of a reducing agent (e.g., NaCNBH₃, NaBH(OAc)₃) | Moderate | Generally high, but substrate-dependent. | Requires a separate reduction step. The choice of reducing agent is critical to avoid side reactions.[2] |
| Oxime Ligation | pH 4-7. Can be catalyzed by aniline derivatives to increase rate at neutral pH. | Moderate to Fast (with catalyst) | High (>90% in some cases) | Highly chemoselective and bioorthogonal.[1][7] |
| Hydrazone Formation | pH 5-7 | Fast | Generally high | The reaction is reversible, and the stability of the hydrazone can be influenced by the structure of the aldehyde/ketone.[8] |
Experimental Protocols
Detailed methodologies are essential for the successful application of these bifunctional linkers. The following protocols provide a general framework for key experiments.
Protocol 1: General Procedure for Reductive Amination using this compound
This protocol describes the conjugation of a protein to a molecule containing a primary amine, followed by deprotection of the Boc group.
Materials:
-
Protein with an accessible primary amine (e.g., lysine residue)
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.0-7.0
-
Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1)
-
Quenching solution: e.g., Tris buffer
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Conjugation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Add this compound to the protein solution at a 10- to 50-fold molar excess.
-
Add the reducing agent (e.g., NaCNBH₃ to a final concentration of 20-50 mM).
-
Incubate the reaction mixture at room temperature for 2-24 hours.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography to remove excess linker and reducing agent.
-
-
Boc Deprotection:
-
Lyophilize the purified conjugate.
-
Dissolve the lyophilized conjugate in the Deprotection Solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the solvent under a stream of nitrogen.
-
-
Final Purification:
-
Redissolve the deprotected conjugate in a suitable buffer and purify using size-exclusion chromatography.
-
Protocol 2: General Oxime Ligation with an Aminooxy-PEG-Linker
This protocol outlines the conjugation of an aldehyde-containing molecule to a biomolecule functionalized with an aminooxy-PEG-linker.
Materials:
-
Aldehyde-functionalized molecule
-
Aminooxy-PEG-linker
-
Reaction Buffer: Acetate buffer (100 mM, pH 4.5-5.5) or PBS (pH 6.5-7.5)
-
Aniline (optional catalyst)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve the aldehyde-functionalized molecule in the Reaction Buffer.
-
Dissolve the Aminooxy-PEG-linker in the same buffer.
-
-
Conjugation:
-
Add the Aminooxy-PEG-linker to the aldehyde-functionalized molecule solution at a 5- to 20-fold molar excess.
-
If the reaction is performed at or near neutral pH, aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.[3]
-
Incubate the reaction mixture at room temperature for 2-24 hours.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography to remove excess linker.
-
Visualizations
To further clarify the experimental workflows and chemical reactions, the following diagrams are provided.
References
Introduction
Tert-butyl N-(3-oxopropyl)carbamate is a versatile bifunctional molecule widely utilized in organic synthesis, particularly in the construction of complex molecules for drug discovery and development. Its structure incorporates a terminal aldehyde and a Boc-protected amine, allowing for a diverse range of chemical transformations. The reactivity of this compound is governed by the interplay of these two functional groups, offering chemists a valuable tool for introducing aminopropyl moieties. This guide provides an objective comparison of the reactivity of this compound with other aldehydes in common synthetic reactions, supported by established chemical principles and experimental protocols.
Comparative Reactivity Analysis
The presence of both an aldehyde and a protected amine in this compound dictates its reactivity profile. The aldehyde function participates in typical carbonyl chemistry, while the Boc-protecting group imparts stability under certain conditions and allows for subsequent deprotection to reveal a primary amine.
Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones.[1] The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[2] Aldehydes are generally more reactive than ketones in Wittig reactions due to less steric hindrance and greater electrophilicity of the carbonyl carbon.
This compound, as a primary aliphatic aldehyde, is expected to exhibit high reactivity in Wittig reactions, comparable to other unhindered aliphatic aldehydes like butanal. The bulky tert-butyl group is sufficiently removed from the reactive center to not impose significant steric hindrance. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[1]
Table 1: Comparative Performance in Wittig Reactions
| Aldehyde | Ylide Type | Typical Product(s) | Expected Relative Reactivity |
| This compound | Unstabilized (e.g., Ph3P=CH2) | Terminal alkene | High |
| This compound | Stabilized (e.g., Ph3P=CHCO2Et) | (E)-α,β-unsaturated ester | High |
| Butanal | Unstabilized | Terminal alkene | High |
| Benzaldehyde | Stabilized | (E)-Cinnamate ester | Moderate |
| Pivaldehyde | Unstabilized | Terminal alkene | Low (due to steric hindrance) |
Reductive Amination
Reductive amination is a two-step process that converts aldehydes and ketones into primary, secondary, or tertiary amines.[3][4] The first step involves the formation of an imine or iminium ion via nucleophilic addition of an amine to the carbonyl group, followed by reduction of the C=N double bond.[4]
The aldehyde functionality of this compound readily undergoes condensation with primary and secondary amines to form the corresponding imine. Subsequent reduction, often with a mild reducing agent like sodium cyanoborohydride (NaBH3CN), yields the desired amine.[3] The reactivity of this compound in the initial imine formation is comparable to other linear aliphatic aldehydes. The electron-withdrawing character of the carbamate group may slightly enhance the electrophilicity of the aldehyde carbonyl, potentially leading to faster reaction rates compared to simple alkyl aldehydes.
Table 2: Comparative Performance in Reductive Amination
| Aldehyde | Amine | Reducing Agent | Expected Product | Expected Relative Reactivity |
| This compound | Benzylamine | NaBH3CN | N-benzyl-N'-(tert-butoxycarbonyl)propane-1,3-diamine | High |
| Propanal | Morpholine | NaBH(OAc)3 | 4-(Propyl)morpholine | High |
| Benzaldehyde | Aniline | NaBH3CN | N-benzylaniline | Moderate |
| Acetone (a ketone) | Ammonia | NaBH3CN | Isopropylamine | Lower than aldehydes |
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.[5] For an aldehyde to undergo a self-aldol condensation, it must possess at least one α-hydrogen. This compound has two α-hydrogens, making it susceptible to enolization and subsequent aldol addition and condensation reactions.
In the presence of a base, this compound can undergo self-condensation. It can also participate in crossed-aldol condensations with other carbonyl compounds, including aldehydes lacking α-hydrogens (like benzaldehyde) or ketones (like acetone).[6] The outcome of crossed-aldol reactions depends on the relative reactivities of the carbonyl partners and the reaction conditions. To favor the crossed-aldol product, the aldehyde without α-hydrogens is typically pre-mixed with the base before the slow addition of the enolizable aldehyde.
Table 3: Comparative Performance in Aldol Condensation
| Carbonyl Compound 1 | Carbonyl Compound 2 | Base | Expected Product Type | Potential for Self-Condensation |
| This compound | --- | NaOH | Self-condensation product | High |
| This compound | Benzaldehyde | NaOH | Crossed-aldol product | Yes, can be a side reaction |
| Propanal | --- | NaOH | Self-condensation product | High |
| Benzaldehyde | Acetone | NaOH | Crossed-aldol product | Low (Benzaldehyde cannot self-condense) |
Influence of the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group due to its stability under a broad range of reaction conditions.[] It is notably stable to basic and nucleophilic reagents, making it compatible with Wittig reactions and base-catalyzed aldol condensations.[8] However, the Boc group is labile under acidic conditions and can be readily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[][9] This orthogonal stability is a key advantage, allowing for selective manipulation of the aldehyde group, followed by deprotection to unmask the amine for further functionalization.[10]
Experimental Protocols
Protocol 1: Wittig Reaction with this compound
This protocol describes the synthesis of tert-butyl N-(4-phenylbut-3-en-1-yl)carbamate.
-
Preparation of the Ylide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.05 equivalents) dropwise to the suspension. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.
-
Wittig Reaction: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Protocol 2: Reductive Amination with this compound
This protocol details the synthesis of N-benzyl-N'-(tert-butoxycarbonyl)propane-1,3-diamine.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzylamine (1.1 equivalents) in methanol.
-
Add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) portion-wise to the solution. Note: NaBH3CN is toxic and should be handled with care in a well-ventilated fume hood.
-
Adjust the pH of the reaction mixture to ~6-7 by the dropwise addition of acetic acid.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Work-up: Quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Make the aqueous residue basic (pH > 10) with a 1 M NaOH solution.
-
Extract the product with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography to yield the target secondary amine.
Protocol 3: Crossed-Aldol Condensation with this compound
This protocol describes a crossed-aldol condensation with benzaldehyde.
-
Reaction Setup: To a solution of benzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask, add an aqueous solution of sodium hydroxide (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in ethanol dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at room temperature for 4-6 hours. A precipitate may form as the reaction progresses.
-
Work-up: If a precipitate has formed, collect it by vacuum filtration and wash with cold water and then cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice water and acidify with dilute HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Visualizations
Caption: Reaction pathways of this compound.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. depts.ttu.edu [depts.ttu.edu]
- 6. youtube.com [youtube.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for Tert-butyl N-(3-oxopropyl)carbamate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic introduction of functionalized alkyl chains is a cornerstone of molecular design. Tert-butyl N-(3-oxopropyl)carbamate, also known as 3-(Boc-amino)propanal, is a valuable bifunctional reagent that provides a three-carbon chain bearing a terminal aldehyde and a protected primary amine. This structure makes it an ideal building block in a variety of synthetic transformations, most notably in reductive amination and Wittig reactions, for the synthesis of more complex amines and unsaturated compounds.
However, the inherent reactivity of the aldehyde functional group can lead to challenges with stability, storage, and handling, prompting the exploration of alternative reagents that can serve as reliable surrogates. This guide provides an objective comparison of key alternatives to this compound, presenting their performance characteristics, supporting experimental data, and detailed protocols for their application in common synthetic reactions.
Key Alternatives to this compound
The primary alternatives to using the isolated 3-(Boc-amino)propanal revolve around two strategies: in-situ generation of the aldehyde from a stable precursor, and the use of an aldehyde equivalent with a protecting group that is more stable than the free aldehyde.
In-situ Generation via Oxidation of 3-(Boc-amino)-1-propanol
A widely adopted alternative to handling the often unstable 3-(Boc-amino)propanal is to generate it immediately before use from its corresponding alcohol, 3-(Boc-amino)-1-propanol.[1][2] This alcohol is a stable, commercially available solid or high-boiling liquid. The in-situ oxidation can be achieved using a variety of mild and selective oxidation protocols.
Common Oxidation Reagents:
-
Dess-Martin Periodinane (DMP)
-
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)
-
Pyridinium Chlorochromate (PCC)
-
TEMPO-based oxidation systems
The choice of oxidant depends on the substrate's functional group tolerance and the desired reaction scale.
Acetal-Protected Aldehyde Equivalents
Another effective strategy is to use a more stable, acetal-protected version of 3-(Boc-amino)propanal, such as 3-(Boc-amino)propanal diethyl acetal . This compound is significantly more stable to storage and handling. The aldehyde is readily unmasked under mild acidic conditions, either in a separate step or in-situ during the subsequent reaction (e.g., reductive amination).
Common Deprotection Conditions:
-
Aqueous solutions of mild acids like acetic acid, p-toluenesulfonic acid (p-TsOH), or pyridinium p-toluenesulfonate (PPTS).
-
Acidic ion-exchange resins.
Analogs with Alternative N-Protecting Groups
While the tert-butyloxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions, other protecting groups can be employed.[3] The choice of protecting group can influence the overall stability of the molecule and its compatibility with other reaction steps.
-
N-Cbz-3-aminopropanal: The Carboxybenzyl (Cbz) group is stable to acidic conditions and is typically removed by catalytic hydrogenation. This offers an orthogonal deprotection strategy relative to the Boc group.
-
N-Fmoc-3-aminopropanal: The Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, making it suitable for syntheses where acid-sensitive groups are present.
Comparative Performance in Key Synthetic Applications
The utility of these alternatives is best illustrated by their performance in common synthetic transformations where 3-(Boc-amino)propanal is employed.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[4][5][6][7] 3-(Boc-amino)propanal and its alternatives can be reacted with primary or secondary amines to introduce a protected 3-aminopropyl group.
General Reaction Scheme:
(Where PG = Protecting Group, e.g., Boc)
Logical Workflow for Reductive Amination
Caption: Workflow for one-pot reductive amination.
Comparison of Aldehyde Sources in Reductive Amination
| Aldehyde Source | Key Reagents | Typical Reducing Agent | Reaction Conditions | Advantages | Disadvantages |
| This compound | Isolated Aldehyde | NaBH(OAc)₃, NaBH₃CN[7][8] | Aprotic solvent (DCM, THF), RT, 2-12 h | Direct use, one-step reaction. | Aldehyde can be unstable, potential for self-condensation. |
| In-situ oxidation of 3-(Boc-amino)-1-propanol | Alcohol, Oxidant (e.g., DMP) | NaBH(OAc)₃ | One-pot or two-step; Oxidation followed by amination. | Uses a stable precursor, avoids handling the aldehyde. | Requires an additional oxidation step, oxidant byproducts to be removed. |
| 3-(Boc-amino)propanal diethyl acetal | Acetal, Mild Acid (e.g., p-TsOH) | NaBH(OAc)₃ | One-pot with in-situ deprotection or two-step. | Highly stable precursor, easy to handle and store.[9] | Requires acidic conditions for deprotection, which may not be compatible with all substrates. |
Experimental Protocol: Reductive Amination using 3-(Boc-amino)propanal diethyl acetal
This protocol describes the reductive amination of benzylamine with 3-(Boc-amino)propanal generated in-situ from its diethyl acetal.
-
Materials: 3-(Boc-amino)propanal diethyl acetal (1.0 equiv), Benzylamine (1.0 equiv), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)[8], p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv), Dichloromethane (DCM).
-
Procedure: a. To a solution of 3-(Boc-amino)propanal diethyl acetal and benzylamine in DCM at room temperature, add p-TsOH·H₂O. b. Stir the mixture for 1-2 hours to allow for acetal deprotection and imine formation. c. Add NaBH(OAc)₃ portion-wise over 15 minutes. d. Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS. e. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. f. Separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-N'-(tert-butoxycarbonyl)propane-1,3-diamine.
Wittig Reaction
The Wittig reaction converts aldehydes or ketones to alkenes using a phosphonium ylide (Wittig reagent).[10][11] This reaction is highly valuable for installing a carbon-carbon double bond with control over stereochemistry.
General Reaction Scheme:
Wittig Reaction Pathway
Caption: Key intermediates in the Wittig reaction pathway.
Comparison of Aldehyde Sources in the Wittig Reaction
| Aldehyde Source | Key Reagents | Typical Base | Reaction Conditions | Advantages | Disadvantages |
| This compound | Isolated Aldehyde, Phosphonium salt | n-BuLi, NaH, KHMDS (for unstabilized ylides); K₂CO₃, DBU (for stabilized ylides)[12] | Anhydrous aprotic solvent (THF, Et₂O), -78 °C to RT. | Direct, one-step conversion. | Aldehyde may be sensitive to strongly basic ylides, leading to side reactions (e.g., aldol condensation). |
| In-situ oxidation of 3-(Boc-amino)-1-propanol | Alcohol, Oxidant (e.g., DMP), Phosphonium salt, Base | n-BuLi, NaH, etc. | Two-step procedure; oxidation must be completed before ylide generation. | Avoids handling the aldehyde. | More complex setup, potential for incompatibility between oxidant and Wittig reagents. |
| 3-(Boc-amino)propanal diethyl acetal | Acetal, Phosphonium salt, Base | n-BuLi, NaH, etc. | Requires a separate deprotection step before the Wittig reaction. | Highly stable precursor. | Not suitable for one-pot Wittig reactions as strong bases will not be compatible with the acidic deprotection step. |
Experimental Protocol: Two-Step Wittig Reaction using 3-(Boc-amino)-1-propanol
This protocol describes the synthesis of tert-butyl N-(pent-4-en-1-yl)carbamate via oxidation and subsequent Wittig reaction.
-
Materials: 3-(Boc-amino)-1-propanol (1.0 equiv), Dess-Martin Periodinane (1.1 equiv), Methyltriphenylphosphonium bromide (1.2 equiv), n-Butyllithium (n-BuLi, 1.1 equiv), Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Step 1: Oxidation a. Dissolve 3-(Boc-amino)-1-propanol in anhydrous DCM. b. Add Dess-Martin Periodinane portion-wise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-3 hours until the alcohol is consumed (monitor by TLC). d. Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. e. Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate carefully under reduced pressure without excessive heating. The crude 3-(Boc-amino)propanal is used directly in the next step.
-
Step 2: Wittig Reaction a. Suspend methyltriphenylphosphonium bromide in anhydrous THF in a separate flask under an inert atmosphere (N₂ or Ar). b. Cool the suspension to 0 °C and add n-BuLi dropwise. The mixture will turn a characteristic orange/yellow color. c. Stir the ylide solution at 0 °C for 30 minutes. d. Cool the ylide solution to -78 °C and add a solution of the crude 3-(Boc-amino)propanal from Step 1 in anhydrous THF dropwise. e. Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight. f. Quench the reaction with saturated aqueous ammonium chloride solution. g. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. h. Purify the crude product by flash column chromatography to afford the target alkene.
Summary and Recommendations
| Reagent/Method | Stability | Ease of Use | Versatility | Key Considerations |
| This compound | Moderate | High (Direct) | High | Check purity before use; potential for degradation upon storage. |
| In-situ oxidation of 3-(Boc-amino)-1-propanol | High (Precursor) | Moderate | High | Best for reactions where the aldehyde is needed immediately; requires careful selection of oxidant. |
| 3-(Boc-amino)propanal diethyl acetal | Very High | Moderate | Good | Excellent for storage and handling; requires an explicit deprotection step, which adds a step to the synthesis. |
Recommendations:
-
For routine, small-scale reductive aminations where the aldehyde is consumed quickly, high-purity This compound is a convenient choice.
-
For large-scale syntheses or when the aldehyde's stability is a concern , the in-situ oxidation of 3-(Boc-amino)-1-propanol is a robust and reliable strategy.
-
When a stable, weighable solid equivalent is desired for kit-based synthesis or long-term storage, 3-(Boc-amino)propanal diethyl acetal is the superior alternative, particularly for reactions like reductive amination where deprotection can be integrated into the workflow.
-
For Wittig reactions with strongly basic ylides , a two-step approach involving the oxidation of 3-(Boc-amino)-1-propanol or the deprotection of the corresponding acetal prior to the olefination step is necessary to avoid side reactions.
References
- 1. rsc.org [rsc.org]
- 2. 3-(Boc-amino)-1-propanol|lookchem [lookchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sciencemadness Discussion Board - Synthesis of 3-Aminopropanal Diethylacetal - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of the Boc protecting group under various reaction conditions
A Comparative Guide to the Stability of the Boc Protecting Group
In the landscape of organic synthesis, particularly within peptide synthesis and drug development, the tert-butoxycarbonyl (Boc) protecting group is a cornerstone for amine protection.[1][2] Its widespread use is attributed to a well-defined stability profile: robust under many conditions yet easily removed under specific acidic environments.[2][3] This guide offers a detailed comparison of the Boc group's stability across various reaction conditions, supported by experimental data, to assist researchers in devising effective synthetic strategies.
Orthogonality: The Key to Complex Syntheses
The strategic advantage of the Boc group lies in its orthogonality with other common protecting groups.[4] Two protecting groups are considered orthogonal if one can be selectively removed without affecting the other.[5] The acid-labile nature of the Boc group makes it an excellent orthogonal partner to groups that are cleaved under different conditions, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[1][4] This orthogonality is crucial for the sequential modification of functional groups in the synthesis of complex molecules.[4]
Comparative Stability Under Various Reaction Conditions
The Boc group's stability is highly dependent on the chemical environment. It is generally stable to basic, nucleophilic, and reductive conditions but is characteristically sensitive to acid.[1][6] The following tables summarize the stability of the Boc protecting group in the presence of various reagents and conditions.
Table 1: Stability in Acidic and Basic Conditions
| Condition Category | Reagent/Condition | Typical Solvent | Temperature | Stability/Cleavage Outcome |
| Acidic | Trifluoroacetic acid (TFA) (20-50%) | Dichloromethane (DCM) | Room Temp. | Rapid and effective cleavage.[1][2] |
| Hydrochloric acid (HCl) (e.g., 4M) | 1,4-Dioxane / Methanol | Room Temp. | Effective cleavage; product may precipitate as HCl salt.[2][7] | |
| Lewis Acids (e.g., AlCl₃, ZnBr₂, TMSI) | Dichloromethane (DCM) | Varies | Milder options for sensitive substrates.[2][8] | |
| Aqueous Phosphoric Acid | Water | Not specified | Effective and environmentally benign cleavage.[9] | |
| Basic | Sodium hydroxide (NaOH) | Water/THF | Room Temp. | Generally stable.[1] |
| Piperidine (20%) | N,N-Dimethylformamide (DMF) | Room Temp. | Stable.[1] | |
| Sodium Carbonate (Na₂CO₃) | Refluxing DME | High Temp. | Can cleave Boc from certain activated systems (e.g., indoles).[9][10] |
Table 2: Stability in Reductive, Oxidative, and Organometallic Conditions
| Condition Category | Reagent/Condition | Typical Solvent | Temperature | Stability/Cleavage Outcome |
| Reductive | H₂ with Pd/C catalyst | Methanol / Ethyl Acetate | Room Temp. | Stable.[1] |
| Sodium borohydride (NaBH₄) | Ethanol | Room Temp. | Stable. | |
| Oxidative | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | Room Temp. | Generally stable, though some oxidative conditions can be harsh.[3] |
| Potassium permanganate (KMnO₄) | Water/Acetone | Varies | Generally stable under controlled conditions. | |
| Organometallic | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C to Room Temp. | Generally stable at low temperatures.[11] |
| Grignard Reagents (e.g., MeMgBr) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | Generally stable. |
Experimental Protocols
Detailed methodologies are essential for the successful application and removal of the Boc group. Below are standard protocols for N-Boc protection and deprotection.
Protocol 1: General N-Boc Protection of an Amine
This procedure describes a common method for introducing the Boc protecting group onto a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).
Reagents:
-
Primary or secondary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or other suitable base (1.2 eq)
-
Tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
Dissolve the amine (1.0 eq) in THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically worked up by removing the solvent under reduced pressure and partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated to yield the N-Boc protected amine.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for cleaving the Boc group.
Reagents:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution. A common final concentration is between 20-50% (v/v) TFA in DCM.[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[1]
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a suitable base.
Protocol 3: Boc Deprotection using 4M HCl in Dioxane
This protocol is an alternative to TFA for Boc cleavage and often yields the amine as its hydrochloride salt.[7]
Reagents:
-
N-Boc protected peptide or amine
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of anhydrous 1,4-dioxane.
-
Add the 4 M HCl in dioxane solution (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to a few hours, monitoring the reaction by TLC.[7]
-
Upon completion, the solvent can be removed in vacuo, and the resulting hydrochloride salt can be precipitated by adding a non-polar solvent like cold diethyl ether.[7]
-
The solid product is then collected by filtration.
Visualizing Workflows and Mechanisms
Diagrams generated using DOT language help to clarify complex workflows and reaction mechanisms.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Decision workflow for choosing a Boc deprotection method.
Caption: Orthogonal deprotection strategy using Fmoc and Boc groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. Bases - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Protecting Groups for 3-Aminopropionaldehyde: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective protection of bifunctional molecules like 3-aminopropionaldehyde is a critical step in multi-step organic synthesis. The inherent reactivity of both the amino and aldehyde functionalities necessitates a robust protection strategy to prevent unwanted side reactions. This guide provides a comparative analysis of three commonly used amine protecting groups—tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—for the protection of 3-aminopropionaldehyde.
Due to the inherent instability of 3-aminopropionaldehyde, this guide focuses on the protection of its more stable precursor, 3-aminopropionaldehyde diethyl acetal. This strategy involves the protection of the amine, followed by the deprotection of the acetal to furnish the desired N-protected 3-aminopropionaldehyde.
Performance Comparison of Protecting Groups
The choice of a protecting group is dictated by its stability to various reaction conditions, the ease of its introduction and removal, and its compatibility with other functional groups in the molecule. The following tables summarize the key performance characteristics of Boc, Cbz, and Fmoc groups in the context of protecting 3-aminopropionaldehyde diethyl acetal.
| Protecting Group | Reagents for Introduction | Typical Reaction Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) | Dichloromethane (DCM), Room Temperature, 12-24h | >95% |
| Cbz | Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) | Dioxane/Water, 0°C to Room Temperature, 4-12h | ~90% |
| Fmoc | Fmoc-OSu, Sodium bicarbonate (NaHCO₃) | Acetone/Water, Room Temperature, 2-4h | >90% |
Table 1: Comparison of Protection Reactions for 3-Aminopropionaldehyde Diethyl Acetal
| Protecting Group | Reagents for Removal | Typical Reaction Conditions | Typical Yield (%) |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room Temperature, 1-2h | High |
| Cbz | H₂, Palladium on Carbon (Pd/C) | Methanol (MeOH), Room Temperature, 1-4h | High |
| Fmoc | 20% Piperidine in Dimethylformamide (DMF) | Room Temperature, 30 min | High |
Table 2: Comparison of Amine Deprotection Reactions
| N-Protected Acetal | Reagents for Acetal Deprotection | Typical Reaction Conditions | Typical Yield (%) |
| N-Boc | 80% Acetic Acid | 60°C, 3h | ~85% |
| N-Cbz | Acetone/Water, p-Toluenesulfonic acid (catalytic) | Room Temperature, 12-24h | Good |
| N-Fmoc | Formic Acid | Room Temperature, 12-24h | Moderate to Good |
Table 3: Comparison of Acetal Deprotection to Yield N-Protected 3-Aminopropionaldehyde
Experimental Protocols
Detailed methodologies for the protection of 3-aminopropionaldehyde diethyl acetal and the subsequent deprotection of the acetal are provided below.
Protection of 3-Aminopropionaldehyde Diethyl Acetal
1. N-Boc Protection [1]
-
Materials: 3-Aminopropionaldehyde diethyl acetal, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure: To a solution of 3-aminopropionaldehyde diethyl acetal (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane, di-tert-butyl dicarbonate (1.1 eq.) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature for 12-24 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-3,3-diethoxypropan-1-amine.
2. N-Cbz Protection [2]
-
Materials: 3-Aminopropionaldehyde diethyl acetal, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure: To a solution of 3-aminopropionaldehyde diethyl acetal (1.0 eq.) in a mixture of dioxane and water, sodium bicarbonate (2.0 eq.) is added, and the mixture is cooled to 0°C. Benzyl chloroformate (1.1 eq.) is then added dropwise, and the reaction is stirred at room temperature for 4-12 hours. The reaction mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Cbz-3,3-diethoxypropan-1-amine.
3. N-Fmoc Protection [3]
-
Materials: 3-Aminopropionaldehyde diethyl acetal, 9-Fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Acetone, Water.
-
Procedure: 3-Aminopropionaldehyde diethyl acetal (1.0 eq.) is dissolved in a mixture of acetone and aqueous sodium bicarbonate solution. Fmoc-OSu (1.05 eq.) is added, and the mixture is stirred at room temperature for 2-4 hours. The acetone is then removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford N-Fmoc-3,3-diethoxypropan-1-amine.
Deprotection of the Diethyl Acetal
1. Hydrolysis of N-Boc-3,3-diethoxypropan-1-amine
-
Materials: N-Boc-3,3-diethoxypropan-1-amine, Acetic Acid, Water.
-
Procedure: N-Boc-3,3-diethoxypropan-1-amine is dissolved in 80% aqueous acetic acid and heated at 60°C for 3 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield N-Boc-3-aminopropionaldehyde.
2. Hydrolysis of N-Cbz-3,3-diethoxypropan-1-amine
-
Materials: N-Cbz-3,3-diethoxypropan-1-amine, Acetone, Water, p-Toluenesulfonic acid (p-TsOH).
-
Procedure: To a solution of N-Cbz-3,3-diethoxypropan-1-amine in a mixture of acetone and water, a catalytic amount of p-toluenesulfonic acid is added. The reaction is stirred at room temperature for 12-24 hours. The acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give N-Cbz-3-aminopropionaldehyde.
3. Hydrolysis of N-Fmoc-3,3-diethoxypropan-1-amine
-
Materials: N-Fmoc-3,3-diethoxypropan-1-amine, Formic Acid.
-
Procedure: N-Fmoc-3,3-diethoxypropan-1-amine is dissolved in formic acid and stirred at room temperature for 12-24 hours. The formic acid is then removed under reduced pressure, and the residue is purified by column chromatography to yield N-Fmoc-3-aminopropionaldehyde.
Orthogonal Protection Strategies
The differential stability of the Boc, Cbz, and Fmoc protecting groups allows for their use in orthogonal protection strategies, where one group can be selectively removed in the presence of the others. This is particularly valuable in the synthesis of complex molecules with multiple functional groups.
Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc protecting groups.
Experimental Workflow
The general workflow for the preparation of N-protected 3-aminopropionaldehyde involves a two-step sequence: N-protection of the amino group of 3-aminopropionaldehyde diethyl acetal, followed by acidic hydrolysis of the acetal to unmask the aldehyde functionality.
Caption: General experimental workflow for the synthesis of N-protected 3-aminopropionaldehydes.
Conclusion
The choice of the most suitable protecting group for 3-aminopropionaldehyde depends on the specific requirements of the synthetic route.
-
Boc is a versatile and widely used protecting group that is stable to a broad range of conditions but is readily cleaved with acid.
-
Cbz offers robustness towards acidic and basic conditions and is selectively removed by hydrogenolysis, making it a valuable option when acid-labile groups are present.
-
Fmoc is a base-labile protecting group, providing an orthogonal strategy to the acid-labile Boc and hydrogenolysis-labile Cbz groups.
By understanding the unique characteristics of each protecting group and following the detailed protocols provided, researchers can effectively navigate the challenges of working with bifunctional molecules like 3-aminopropionaldehyde and achieve their synthetic goals.
References
Safety Operating Guide
A Guide to the Safe Disposal of Tert-butyl N-(3-oxopropyl)carbamate
For laboratory professionals, including researchers, scientists, and those in drug development, the proper handling and disposal of chemical reagents like tert-butyl N-(3-oxopropyl)carbamate are paramount for ensuring a safe and compliant work environment. This guide provides a procedural framework for the safe disposal of this compound, emphasizing adherence to institutional and regulatory standards.
This compound is a chemical intermediate that requires careful management due to its potential hazards. Safety data sheets for similar carbamate compounds consistently indicate risks of skin, eye, and respiratory irritation. Therefore, all handling and disposal operations should be conducted with appropriate personal protective equipment in a well-ventilated area.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the potential hazards and the required safety measures. This includes wearing chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All operations involving this compound should be carried out in a certified chemical fume hood to minimize the risk of inhalation.
Safe Disposal and Handling Summary
The following table summarizes the essential information for the safe handling and disposal of this compound, based on guidelines for similar carbamate compounds.
| Category | Procedure | Key Considerations |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, chemical safety goggles, and a lab coat. | Ensure PPE is in good condition and appropriate for handling chemical reagents. |
| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1] | Minimize the generation of dust or aerosols. |
| Spill Management | In case of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1][2] | Collect the absorbed material and place it in a designated, sealed container for hazardous waste. |
| Disposal of Empty Containers | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if permitted by local regulations.[3] | Consult your institution's EHS office for specific guidance on container disposal. |
| Waste Disposal | Collect waste this compound in a designated, properly labeled, and sealed container marked as "Hazardous Waste."[2] The primary disposal method is through an approved hazardous waste disposal facility.[1][2][4] | Do not dispose of down the drain or in regular trash. Always consult and adhere to local, state, and federal regulations.[1][3][4] |
Disposal Decision Workflow
The proper disposal of this compound follows a clear, stepwise process to ensure safety and regulatory compliance. The following diagram illustrates this workflow, from the initial generation of waste to its final, safe disposal.
Experimental Protocols for Disposal
Disclaimer: This guide is intended for informational purposes and should not replace institutional policies or local, state, and federal regulations. Always consult your institution's EHS department for specific disposal requirements for this compound.
References
Comprehensive Safety and Handling Guide for Tert-butyl N-(3-oxopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling Tert-butyl N-(3-oxopropyl)carbamate (CAS No. 58885-60-2). Given the absence of a complete, specific Safety Data Sheet (SDS), this information is compiled from data on structurally similar compounds, including aldehydes and carbamates, to ensure a high level of safety. A thorough, site-specific risk assessment should always be conducted before commencing any work with this chemical.
Chemical Safety Overview
This compound is a liquid chemical that should be handled with care in a laboratory setting. It is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Due to its aldehyde functional group, it is crucial to take precautions to avoid inhalation of vapors and direct contact with skin and eyes.[1]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 58885-60-2 |
| Linear Formula | C8H15O3N1 |
| Physical Form | Liquid |
| Storage Temperature | Freezer |
| Incompatible Materials | Strong oxidizing agents[2] |
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A full face shield is also recommended.[1][3] | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Wear appropriate aldehyde-resistant protective gloves. Butyl rubber and nitrile are the most impermeable materials.[1] Latex or polyvinyl chloride gloves are not effective and should be avoided.[1] | Prevents skin contact which can cause irritation. |
| Body Protection | Wear an aldehyde-impervious lab coat, gown, or apron.[1] Elbow-length gloves or protective sleeves should also be worn.[1] | Protects skin from potential splashes and contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood, if irritation or other symptoms are experienced, or when aerosols may be generated.[1][3] | Protects against inhalation of harmful vapors which may cause respiratory irritation.[1] |
Operational and Disposal Plans
A step-by-step guide for the safe handling and disposal of this compound.
1. Preparation and Handling:
-
Pre-Handling: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[3] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3][4]
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Handling the Compound: Avoid contact with eyes, skin, and clothing.[3] Do not inhale the substance.[3] Ground/bond the container and receiving equipment to prevent static discharge.[3]
2. Post-Handling:
-
Decontamination: Wash hands and face thoroughly after handling.[3]
-
Clothing: Remove contaminated clothing and wash it before reuse.[3] Contaminated work clothing should not be allowed out of the workplace.[5][6]
-
Work Area: Do not eat, drink, or smoke in work areas.[3]
3. Spill and Emergency Procedures:
-
Minor Spills: For small spills, absorb the material with an inert absorbent material and place it into a suitable, clean, dry, closed container for disposal.[3] Clean the affected area thoroughly. Provide ventilation.
-
First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
First Aid - Skin: In case of skin contact, wash with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[3]
4. Disposal Plan:
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container for disposal.[7]
-
Disposal Regulations: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2][4] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][4] Do not empty into drains.[2][4]
Diagram of Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
